4-Chloro-3-methoxytoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLTYHUJDMMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224499 | |
| Record name | Benzene, 1-chloro-2-methoxy-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73909-16-7 | |
| Record name | 1-Chloro-2-methoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73909-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-methoxytoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-methoxy-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-3-METHOXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR6MZG2XUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 4-Chloro-3-methoxytoluene (CAS: 73909-16-7)
This compound, also known by its IUPAC name 1-Chloro-2-methoxy-4-methylbenzene, is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1][2] Its unique substitution pattern, featuring chloro, methoxy, and methyl groups on a benzene ring, provides multiple reactive sites and specific steric and electronic properties. These characteristics make it a molecule of interest for researchers and process chemists, particularly in the fields of pharmaceutical and agrochemical development. The presence of both an electron-donating methoxy group and an electron-withdrawing, ortho-para directing chloro group creates a nuanced reactivity profile that can be exploited in targeted synthetic strategies. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in drug development and chemical research.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Value |
| CAS Number | 73909-16-7[1][2] |
| IUPAC Name | 1-Chloro-2-methoxy-4-methylbenzene[3] |
| Synonyms | Toluene, 4-chloro-3-methoxy-; 4-Chloro-3-methylanisole[3][4] |
| Molecular Formula | C₈H₉ClO[1] |
| Molecular Weight | 156.61 g/mol [1][3] |
| InChI Key | SDGMUBWPXBSKCT-UHFFFAOYSA-N[3] |
Physicochemical Data
The physicochemical data for this compound are summarized below. This information is crucial for designing experimental setups, particularly for distillation and extraction processes.
| Property | Value | Source |
| Appearance | Clear colourless liquid | [4] |
| Boiling Point | 75 °C at 0.5 Torr | [1] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.534 - 1.536 | [4] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification Strategies
While multiple synthetic routes to substituted anisoles exist, a common and logical approach involves the manipulation of commercially available precursors. The choice of strategy often depends on starting material cost, scalability, and desired purity.
Proposed Synthetic Workflow
A plausible and industrially relevant synthesis can be envisioned starting from 3-methylanisole via electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-para director, while the methyl group is a weaker activating, ortho-para director. Chlorination is therefore expected to occur at positions ortho or para to the strongly activating methoxy group.
Caption: A logical workflow for the synthesis and purification of this compound.
Experimental Protocol: Electrophilic Chlorination
This protocol describes a representative method for the synthesis of this compound. The causality behind using a non-polar solvent is to ensure solubility of the starting material and to facilitate the reaction, while the controlled temperature is critical to minimize side reactions and the formation of undesired isomers.
Materials:
-
3-Methylanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylanisole (1 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath. The low temperature is essential to control the exothermicity of the reaction and improve regioselectivity.
-
Reagent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C. The slow addition prevents a rapid, uncontrolled reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water and brine. This washing sequence removes inorganic byproducts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, containing the desired product and isomers, should be purified by fractional distillation under reduced pressure to yield pure this compound. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product.
Applications in Drug Discovery and Development
Halogen atoms, particularly chlorine, and methoxy groups are prevalent in pharmaceuticals.[5][6] They are used to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[5]
-
As a Key Intermediate: this compound is a precursor for more complex molecules. For instance, related chloro-methoxy-methyl substituted quinolines have been identified as key intermediates in the synthesis of PI3K/Akt/mTOR pathway inhibitors, which are crucial targets in cancer therapy.[7][8]
-
Modulation of Physicochemical Properties: The chloro group increases lipophilicity (logP), which can enhance membrane permeability. The methoxy group can act as a hydrogen bond acceptor and is often involved in key binding interactions with biological targets. Its metabolic vulnerability (O-demethylation) can also be a site for prodrug strategies or a point of metabolic clearance.
-
Scaffold for Library Synthesis: Due to its defined substitution pattern, this compound is an excellent starting point for creating libraries of related molecules for high-throughput screening in drug discovery campaigns.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of a chemical is a non-negotiable step in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: 3 signals in the aromatic region (~6.8-7.3 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and another doublet, reflecting the trisubstituted pattern. - Methoxy Protons: A sharp singlet for the -OCH₃ group at ~3.8-3.9 ppm. - Methyl Protons: A sharp singlet for the Ar-CH₃ group at ~2.2-2.4 ppm. |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (~110-160 ppm), including two quaternary carbons (one attached to Cl, one to OCH₃). - Methoxy Carbon: A signal around 55-60 ppm. - Methyl Carbon: A signal in the aliphatic region, typically ~20-22 ppm. |
| FT-IR | - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-O stretch (ether): Strong peak at ~1250 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z 156, with a characteristic M+2 isotope peak at m/z 158 (approximately one-third the intensity of the M⁺ peak) due to the presence of ³⁷Cl. |
Analytical Workflow for Quality Control
A robust analytical workflow is necessary to ensure the purity and identity of each batch. Liquid or gas chromatography coupled with mass spectrometry is the gold standard.
Caption: Standard analytical workflow for the quality control of this compound.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is based on data for structurally similar compounds and general safety guidelines.
Hazard Identification
Based on aggregated GHS data for related isomers and compounds, this compound should be handled with care.[3]
-
Pictograms:
-
-
Hazard Statements:
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is required.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment:
-
Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][11]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
References
- 1. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 2. 1-Chloro-2-methoxy-4-methylbenzene | CAS#:73909-16-7 | Chemsrc [chemsrc.com]
- 3. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. drughunter.com [drughunter.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.bldpharm.com [file.bldpharm.com]
solubility of 4-Chloro-3-methoxytoluene in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-methoxytoluene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound, also known as 4-chloro-3-methylanisole, is a substituted aromatic compound with significant utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The efficiency of its use in synthetic routes, purification processes, and formulation development is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a predicted solubility profile across a range of common organic solvents, and details rigorous experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structure and physical properties. This compound (C₈H₉ClO) is a substituted toluene featuring a chloro group, a methoxy (ether) group, and a methyl group on the benzene ring.[1][2]
Chemical Structure:
(Note: This is a placeholder for the actual chemical structure diagram which would be included in a formal document.)
The combination of a nonpolar aromatic ring, a halogen, and an alkyl group, contrasted with the polar ether linkage, results in a molecule with predominantly lipophilic (fat-loving) character. This is quantitatively supported by its calculated partition coefficient (XLogP3) of 3.4, which indicates a strong preference for nonpolar environments over aqueous ones.[1][2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [1][3] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 213-214 °C | [1] |
| Density | ~1.10 g/cm³ | [1][4] |
| Calculated XLogP3 | 3.4 | [1][2] |
| Polar Surface Area (PSA) | 9.2 Ų | [1] |
Theoretical Principles of Solubility
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The solubility of this compound is dictated by the interplay of forces its structure can engage in:
-
Van der Waals Forces: The bulky aromatic ring and nonpolar methyl and chloro groups contribute significantly to London dispersion forces, favoring interactions with other nonpolar solvents like toluene, hexane, and other hydrocarbons.[5]
-
Dipole-Dipole Interactions: The chloro and methoxy groups introduce some polarity to the molecule. However, the overall molecular dipole is modest.
-
Hydrogen Bonding: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, allowing for weak interactions with polar protic solvents like alcohols.[6][7] Crucially, the molecule lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[8]
Causality Analysis: The large, nonpolar surface area of the chlorinated benzene ring dominates the molecule's character. While the ether oxygen provides a site for hydrogen bond acceptance, it is sterically shielded and its influence is outweighed by the hydrophobic nature of the rest of the molecule.[7] Therefore, high solubility is anticipated in nonpolar or moderately polar aprotic solvents, with progressively lower solubility in highly polar and protic solvents.
Predicted Solubility Profile
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Benzene, Diethyl Ether | High / Miscible | "Like dissolves like" principle dominates. Similar aromatic structure (Toluene, Benzene) and nonpolar character lead to strong van der Waals interactions.[8][9] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Chloroform | High / Miscible | These solvents have moderate polarity and can effectively solvate the molecule. THF, being an ether, is particularly compatible.[10] Chloroform is an excellent solvent for many organic compounds.[11] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | The alkyl chains of the alcohols provide a nonpolar region to interact with the solute, while the hydroxyl group can weakly hydrogen-bond with the methoxy oxygen. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol).[10] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water cannot be overcome by the weak interactions offered by the solute, making it energetically unfavorable to dissolve the largely nonpolar molecule.[6][10] |
Experimental Methodology for Solubility Determination
To move from prediction to empirical fact, rigorous experimental determination is essential. The following protocols are designed to provide reliable and reproducible data.
Workflow for Qualitative Solubility Assessment
This initial screening method quickly classifies the compound's solubility in a given solvent, providing a basis for selecting solvents for quantitative analysis.[12][13]
Caption: Workflow for rapid qualitative solubility screening.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.
Core Principle: An excess of the solute is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered and the concentration of the solute is measured using a suitable analytical technique.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight vial (e.g., 5 mL of solvent and 0.5 mL of solute). The presence of a distinct second phase of the solute is essential to ensure saturation.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to validate the equilibration period.
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same temperature, permitting the excess solute to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pipette. It is critical not to disturb the undissolved solute layer.
-
Filtration: Immediately filter the sampled aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved droplets. This step prevents overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: Calculate the original solubility in units of mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment at least in triplicate to ensure statistical validity.
References
- 1. echemi.com [echemi.com]
- 2. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenol ether - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chloroform - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Foreword: The Imperative of Spectroscopic Precision in Modern Chemistry
An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-3-methoxytoluene
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. An erroneous structural assignment can invalidate extensive biological screening, complicate process development, and compromise regulatory submissions. For a molecule like this compound, a substituted aromatic ether with potential applications as a building block in organic synthesis, a comprehensive spectroscopic characterization is not merely a formality but a critical component of its scientific dossier.
This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—for this compound. Moving beyond a simple presentation of data, we will delve into the causality behind the observed spectral features and outline the self-validating protocols used to acquire them. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how these analytical techniques synergize to provide a complete molecular portrait.
Molecular Identity
-
Systematic Name: 1-Chloro-4-methoxy-2-methylbenzene[1]
-
Common Names: this compound, 4-Chloro-3-methylanisole[2]
-
CAS Number: 73909-16-7[3]
Caption: Molecular Structure of this compound.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) provides the molecular weight and offers profound structural insights through controlled fragmentation. For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice. EI is a high-energy ionization method that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
Expertise & Experience: The Logic of Fragmentation in Aromatic Ethers
Aromatic ethers exhibit predictable fragmentation pathways. The stability of the benzene ring ensures that the molecular ion peak is typically prominent.[6][7] The primary fragmentation events occur at the bonds adjacent to the oxygen atom and the aromatic ring.
-
Alpha (α) Cleavage: This involves the loss of a substituent from the ether, such as the methyl group from the methoxy moiety.
-
Beta (β) Cleavage: Cleavage of the bond beta to the aromatic ring is a major fractionation event for aromatic ethers.[7]
Experimental Protocol: GC-MS Analysis
A self-validating GC-MS protocol ensures reproducibility and accuracy.
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature sufficient to ensure rapid volatilization without thermal degradation (typically 250 °C). A split injection mode is often used to prevent column overloading.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A typical temperature program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Data Presentation & Interpretation
The mass spectrum of this compound is characterized by several key ions that confirm its structure.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance | Relative Intensity |
| 158/156 | [C₈H₉³⁷ClO]⁺ / [C₈H₉³⁵ClO]⁺ | Molecular Ion (M⁺) | Moderate |
| 143/141 | [M - CH₃]⁺ | Loss of the methoxy methyl group | High |
| 113 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | Moderate |
| 103 | [M - Cl]⁺ | Loss of the chlorine atom | High |
Table 1: Key Mass Spectral Data for this compound.[1]
Interpretation Narrative:
-
The presence of a pair of peaks at m/z 156 and 158 in an approximate 3:1 ratio is the hallmark of a molecule containing a single chlorine atom, confirming the molecular formula. This is the molecular ion peak (M⁺) .
-
The most abundant fragment is often observed at m/z 141 (with its ³⁷Cl isotope at m/z 143). This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic α-cleavage fragmentation for anisole derivatives, resulting in a stable oxonium ion.[8][9]
-
The peak at m/z 103 arises from the loss of a chlorine radical (•Cl, 35 Da), leading to the [C₈H₉O]⁺ fragment.
-
A subsequent loss of carbon monoxide (CO, 28 Da) from the [M - CH₃]⁺ fragment leads to the peak at m/z 113 .
Caption: Primary fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing both the proton (¹H) and carbon (¹³C) spectra, we can map out the complete carbon-hydrogen framework.
Theoretical Grounding: Chemical Shift, Integration, and Coupling
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus.[10][11] Electron-withdrawing groups (like Cl and OCH₃) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (like CH₃) shield them, causing an upfield shift.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[11][12]
-
Splitting (Multiplicity): The signal for a proton is split into n+1 peaks by n equivalent neighboring protons. This "n+1 rule" reveals how many protons are on adjacent carbons.[10][13]
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
¹H Spectrum Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C Spectrum Acquisition: A different pulse sequence with proton decoupling is used to acquire the carbon spectrum. This results in each unique carbon appearing as a single line (a singlet), simplifying the spectrum.[14] More scans are required due to the lower natural abundance of ¹³C.
¹H NMR Data & Interpretation
The structure of this compound leads to a predictable ¹H NMR spectrum with five distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.1-7.3 | Doublet | 1H | Ar-H₅ | Ortho to the chlorine, expected to be the most downfield aromatic proton. |
| ~6.8-7.0 | Doublet | 1H | Ar-H₆ | Ortho to the methoxy group. |
| ~6.7-6.9 | Singlet | 1H | Ar-H₂ | No adjacent protons to couple with. |
| ~3.8-3.9 | Singlet | 3H | -OCH₃ | Typical range for a methoxy group on an aromatic ring. |
| ~2.2-2.4 | Singlet | 3H | Ar-CH₃ | Typical range for a methyl group on an aromatic ring. |
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.
Interpretation Narrative:
-
The aromatic region (6.5-8.0 ppm) will show three signals corresponding to the three protons on the benzene ring.
-
The proton at position 2 is expected to be a singlet as it has no adjacent proton neighbors.
-
The protons at positions 5 and 6 are adjacent and will split each other into doublets .
-
The two upfield singlets, each integrating to 3H, are unambiguously assigned to the methoxy (-OCH₃) and the ring methyl (Ar-CH₃) groups. The methoxy protons are further downfield due to the deshielding effect of the attached oxygen atom.
¹³C NMR Data & Interpretation
The ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155-160 | C₃ | Aromatic carbon attached to the electron-donating methoxy group (ipso-carbon). |
| ~135-140 | C₄ | Aromatic carbon attached to the chlorine atom. |
| ~130-135 | C₁ | Aromatic carbon attached to the methyl group. |
| ~125-130 | C₅ | Aromatic C-H. |
| ~120-125 | C₂ | Aromatic C-H. |
| ~110-115 | C₆ | Aromatic C-H, shielded by the ortho-methoxy group. |
| ~55-60 | -OCH₃ | Methoxy carbon. |
| ~15-20 | Ar-CH₃ | Ring methyl carbon. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.
Interpretation Narrative:
-
The six signals in the aromatic region (110-160 ppm) correspond to the six carbons of the benzene ring.
-
The three non-protonated (quaternary) carbons (C₁, C₃, C₄) can be distinguished from the protonated carbons by their typically lower intensity or by using a DEPT experiment.[14] The carbon attached to the highly electronegative oxygen (C₃) will be the most downfield.
-
The signals for the methoxy carbon (~55 ppm) and the methyl carbon (~16 ppm) appear in their characteristic upfield regions.
Caption: A generalized workflow for structural elucidation via NMR spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern technique that requires minimal sample preparation.
-
Background Scan: With the ATR crystal clean, a background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A single drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Spectrum Acquisition: The IR beam is directed through the crystal, where it reflects internally and penetrates a small distance into the sample. The sample absorbs specific frequencies, and the attenuated beam is directed to the detector.
-
Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Data Presentation & Interpretation
The IR spectrum provides a clear signature for the functional groups in this compound.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |
| 1600 & 1475 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-O Stretch | Aryl Ether (strong) |
| 800-600 | C-Cl Stretch | Aryl Halide |
Table 4: Characteristic Infrared Absorption Bands for this compound.[15][16][17]
Interpretation Narrative:
-
The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds , while peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl and methoxy groups.
-
The characteristic absorptions around 1600 and 1475 cm⁻¹ are indicative of the C=C stretching within the benzene ring.
-
A strong, prominent band in the 1300-1000 cm⁻¹ region is a key diagnostic peak for the C-O stretch of the aryl ether functional group.
-
The absorption in the lower frequency "fingerprint" region (800-600 cm⁻¹) is consistent with the C-Cl stretching vibration.
Caption: Correlation of key functional groups to regions in the IR spectrum.
Conclusion: A Synergistic Approach to Structural Verification
No single analytical technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. For this compound, this synergistic approach provides an unassailable structural proof:
-
Mass Spectrometry establishes the correct molecular weight (156.61 g/mol ) and the presence of a chlorine atom. It also reveals key structural motifs through predictable fragmentation.
-
NMR Spectroscopy provides the complete carbon-hydrogen framework, detailing the precise connectivity and spatial relationships of every atom in the molecule.
-
Infrared Spectroscopy offers rapid confirmation of the essential functional groups—the aromatic ring, the ether linkage, the alkyl groups, and the carbon-halogen bond.
Together, these techniques form a self-validating system of analysis. The data from each method corroborates the others, leading to a single, consistent structural assignment. This rigorous, multi-faceted characterization is the standard bearer for scientific integrity in modern chemical and pharmaceutical development.
Caption: The synergistic role of MS, NMR, and IR in structural elucidation.
References
- 1. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-methylanisole | 13334-71-9 [sigmaaldrich.com]
- 3. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. scribd.com [scribd.com]
- 9. studylib.net [studylib.net]
- 10. azooptics.com [azooptics.com]
- 11. Interpreting | OpenOChem Learn [learn.openochem.org]
- 12. kisacademics.com [kisacademics.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. emerypharma.com [emerypharma.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. scribd.com [scribd.com]
- 17. orgchemboulder.com [orgchemboulder.com]
synthetic precursors to 4-Chloro-3-methoxytoluene
An In-depth Technical Guide to the Synthetic Precursors of 4-Chloro-3-methoxytoluene
Introduction
This compound is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules. Its unique arrangement of chloro, methoxy, and methyl functional groups on a benzene ring makes it a valuable building block, or precursor, in the pharmaceutical and agrochemical industries. The specific substitution pattern allows for further selective functionalization, enabling the construction of elaborate molecular architectures required for biologically active compounds.
The synthesis of this compound, however, is not trivial. The challenge lies in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The electronic effects of the methoxy and methyl groups, both being ortho-, para-directing activators, must be carefully managed to direct the incoming chloro group to the correct position and avoid the formation of undesired isomers. This guide provides a comprehensive overview of the principal synthetic strategies, delving into the mechanistic rationale behind precursor selection and reaction conditions, and offering detailed protocols for researchers and drug development professionals.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two primary and logical disconnection strategies. These pathways form the basis of the most common synthetic routes, starting from readily available commercial materials.
-
C-Cl Bond Disconnection: This strategy involves introducing the chlorine atom onto a pre-existing 3-methoxytoluene core. This is an electrophilic aromatic substitution, and its success hinges on the directing effects of the resident methoxy and methyl groups.
-
C-O Bond (Methoxy) or C-Cl Bond Disconnection via Diazonium Salt: This approach utilizes an aniline precursor, such as 3-methoxy-4-methylaniline or 3-chloro-4-methylaniline. The amino group serves as a versatile handle that can be converted into the target methoxy or chloro group via a diazonium salt intermediate, most commonly through a Sandmeyer or related reaction.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methoxytoluene
Abstract
This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 3-methoxytoluene, also known as m-cresol methyl ether or 3-methylanisole.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the regioselectivity of these reactions, offering a blend of theoretical explanation and practical, field-proven insights. We will explore the directing effects of the methoxy and methyl substituents, analyze the reaction mechanisms for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provide detailed experimental protocols for key transformations. All mechanistic claims and protocols are substantiated with citations to authoritative literature.
Introduction: The Aromatic Landscape of 3-Methoxytoluene
3-Methoxytoluene is a disubstituted aromatic compound featuring both a methoxy (-OCH₃) and a methyl (-CH₃) group on the benzene ring.[1][2] Its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the nuanced reactivity of its aromatic core. Understanding how this molecule behaves in electrophilic aromatic substitution (EAS) reactions is paramount for controlling the synthesis of more complex derivatives.
The fundamental mechanism of electrophilic aromatic substitution involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] The rate-determining step is typically the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring.[4] A subsequent deprotonation step rapidly restores aromaticity, yielding the substituted product.
The primary challenge and opportunity in the electrophilic substitution of 3-methoxytoluene lie in predicting and controlling the position of substitution. The interplay between the activating and directing effects of the methoxy and methyl groups dictates the regiochemical outcome of these reactions.
Directing Effects and Regioselectivity: A Tale of Two Substituents
Both the methoxy and methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They achieve this by donating electron density to the ring, thereby stabilizing the positively charged sigma complex intermediate. However, the methoxy group is a significantly stronger activating group than the methyl group.[5][6][7]
-
Methoxy Group (-OCH₃): This is a strongly activating ortho, para-director.[8] Its activating nature arises from the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This resonance stabilization of the sigma complex is the dominant effect.
-
Methyl Group (-CH₃): This is a weakly activating ortho, para-director.[8] It donates electron density primarily through an inductive effect and hyperconjugation, which are less potent than the resonance effect of the methoxy group.
In a disubstituted benzene ring like 3-methoxytoluene, the more powerful activating group dictates the position of substitution.[5][6][9] Therefore, the methoxy group is the primary director of incoming electrophiles.
The available positions for substitution on the 3-methoxytoluene ring are C2, C4, C5, and C6. Let's analyze the directing effects for each position:
-
C2 (ortho to -OCH₃, ortho to -CH₃): Activated by both groups.
-
C4 (ortho to -CH₃, para to -OCH₃): Strongly activated by the methoxy group and activated by the methyl group.
-
C5 (meta to both -OCH₃ and -CH₃): Deactivated relative to the other positions.
-
C6 (ortho to -OCH₃, meta to -CH₃): Strongly activated by the methoxy group.
Based on the dominant directing effect of the methoxy group, substitution is expected to occur primarily at the positions ortho and para to it, which are C2, C4, and C6. However, steric hindrance also plays a crucial role.[5][7][10] The position between the two substituents (C2) is the most sterically hindered. Therefore, electrophilic attack will preferentially occur at the less sterically hindered C4 and C6 positions.[5][9]
The following diagram illustrates the predicted major products based on these directing effects.
Caption: Analysis of directing effects in 3-methoxytoluene.
Key Electrophilic Substitution Reactions and Protocols
This section details the common electrophilic substitution reactions of 3-methoxytoluene, providing both mechanistic insights and detailed experimental protocols.
Nitration
The nitration of 3-methoxytoluene introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[11]
Mechanism:
Caption: General mechanism for the nitration of 3-methoxytoluene.
Expected Products: The major products are 4-nitro-3-methoxytoluene and 2-nitro-5-methoxytoluene (substitution at C6), with the former often being the predominant isomer due to slightly less steric hindrance. Dinitration can occur under harsh conditions.
Experimental Protocol: Synthesis of 4-Nitro-3-methoxytoluene
This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[12][13]
Materials:
-
3-Methoxytoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Methanol
-
Dichloromethane
Procedure:
-
In a 100 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add 5.0 g (41 mmol) of 3-methoxytoluene to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 3-methoxytoluene over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
A yellow solid (the crude product) should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain purified 4-nitro-3-methoxytoluene.
-
Dry the product in a desiccator.
Data Summary:
| Parameter | Value |
| Expected Major Isomer | 4-Nitro-3-methoxytoluene |
| Typical Yield | 70-85% |
| Melting Point | 72-74 °C |
Halogenation
Halogenation involves the introduction of a halogen (Cl, Br, or I) onto the aromatic ring. For bromination, a common reagent is molecular bromine (Br₂), often in a polar solvent.[14] A Lewis acid catalyst is typically not required for highly activated rings like 3-methoxytoluene.
Mechanism:
Caption: General mechanism for the bromination of 3-methoxytoluene.
Expected Products: The major products are 4-bromo-3-methoxytoluene and 2-bromo-5-methoxytoluene. The use of a non-polar solvent can sometimes favor the para isomer.
Experimental Protocol: Synthesis of 4-Bromo-3-methoxytoluene
This protocol is based on the bromination of similar activated aromatic ethers.[14][15]
Materials:
-
3-Methoxytoluene
-
Bromine
-
Acetic Acid
-
Sodium bisulfite solution
Procedure:
-
In a 100 mL flask protected from light, dissolve 5.0 g (41 mmol) of 3-methoxytoluene in 25 mL of glacial acetic acid.
-
Cool the solution in an ice bath.
-
In a dropping funnel, place a solution of 6.5 g (41 mmol) of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 3-methoxytoluene solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of water.
-
If an oily layer separates, extract the aqueous mixture with dichloromethane (2 x 50 mL).
-
Wash the combined organic extracts with a saturated sodium bisulfite solution to remove any unreacted bromine, then with water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Data Summary:
| Parameter | Value |
| Expected Major Isomer | 4-Bromo-3-methoxytoluene |
| Typical Yield | 80-90% |
| Boiling Point | ~110-112 °C at 15 mmHg |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is sulfur trioxide (SO₃), which can be used directly or in the form of fuming sulfuric acid (oleum).[16]
Mechanism:
Caption: General mechanism for the sulfonation of 3-methoxytoluene.
Expected Products: The major product is 3-methoxytoluene-4-sulfonic acid.
Experimental Protocol: Synthesis of 3-Methoxytoluene-4-sulfonic acid
This is a general procedure for the sulfonation of an activated aromatic compound.
Materials:
-
3-Methoxytoluene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride
Procedure:
-
In a 100 mL flask, place 10 mL of concentrated sulfuric acid and cool it in an ice bath.
-
Slowly add 5.0 g (41 mmol) of 3-methoxytoluene to the cold acid with stirring.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C in a water bath for 1-2 hours.
-
Cool the reaction mixture and pour it into 100 mL of cold water.
-
To precipitate the sulfonic acid as its sodium salt, add a sufficient amount of sodium chloride to saturate the solution.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid sodium 3-methoxytoluene-4-sulfonate by vacuum filtration and wash it with a cold, saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water.
Data Summary:
| Parameter | Value |
| Expected Major Isomer | 3-Methoxytoluene-4-sulfonic acid |
| Typical Yield | 60-75% (as sodium salt) |
Friedel-Crafts Reactions
Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring. For 3-methoxytoluene, acylation is generally more synthetically useful as it avoids polyalkylation and carbocation rearrangements. The electrophile in acylation is an acylium ion, generated from an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃.[17]
Mechanism (Acylation):
Caption: General mechanism for the Friedel-Crafts acylation of 3-methoxytoluene.
Expected Products: The major acylation product is 4-methoxy-3-methylacetophenone (from acetylation).
Experimental Protocol: Synthesis of 4-Methoxy-3-methylacetophenone
This protocol is adapted from standard Friedel-Crafts acylation procedures.[17][18]
Materials:
-
3-Methoxytoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane
-
Hydrochloric Acid (concentrated)
-
Ice
Procedure:
-
Set up a flame-dried 250 mL three-necked flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
In the flask, suspend 6.0 g (45 mmol) of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3.2 g (41 mmol) of acetyl chloride in 10 mL of anhydrous dichloromethane from the dropping funnel.
-
After the addition, add a solution of 5.0 g (41 mmol) of 3-methoxytoluene in 20 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ketone by vacuum distillation or recrystallization.
Data Summary:
| Parameter | Value |
| Expected Major Isomer | 4-Methoxy-3-methylacetophenone |
| Typical Yield | 75-85% |
| Boiling Point | ~140-142 °C at 15 mmHg |
Conclusion
The electrophilic substitution reactions of 3-methoxytoluene are governed by the powerful activating and ortho, para-directing effect of the methoxy group, with steric hindrance playing a secondary but important role in determining the final product distribution. This guide has provided a detailed theoretical framework for understanding the regioselectivity of these reactions, complemented by practical, step-by-step protocols for key transformations. By leveraging this knowledge, researchers and drug development professionals can effectively utilize 3-methoxytoluene as a versatile building block in the synthesis of complex molecular architectures. The provided protocols serve as a robust starting point for laboratory work, with the understanding that optimization may be necessary for specific applications.
References
- 1. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. aiinmr.com [aiinmr.com]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 13. ochem.weebly.com [ochem.weebly.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. US3689559A - Aromatic bromination process - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
- 18. websites.umich.edu [websites.umich.edu]
Methodological & Application
Application Note and Experimental Protocol for the Chlorination of 3-Methoxytoluene
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the electrophilic aromatic substitution reaction for the chlorination of 3-methoxytoluene. It details a robust experimental protocol, including reaction setup, execution, work-up, and purification. The underlying principles of regioselectivity, reaction mechanism, and safety considerations are discussed to provide a thorough understanding of the process. This guide is intended to serve as a practical resource for chemists in research and development settings, enabling the safe and efficient synthesis of chlorinated 3-methoxytoluene derivatives, which are valuable intermediates in the pharmaceutical and agrochemical industries.
Introduction
The chlorination of substituted aromatic compounds is a fundamental transformation in organic synthesis, providing key building blocks for a wide array of functional molecules. 3-Methoxytoluene, with its electron-donating methoxy and methyl groups, is highly activated towards electrophilic aromatic substitution (EAS).[1] The directing effects of these substituents play a crucial role in determining the regiochemical outcome of the chlorination reaction. Understanding and controlling this selectivity is paramount for the efficient synthesis of the desired chlorinated isomers.
This application note outlines a detailed protocol for the selective chlorination of 3-methoxytoluene. It will delve into the mechanistic aspects of the reaction, provide a step-by-step experimental procedure, and describe the necessary safety precautions, particularly concerning the handling of the chlorinating agent.
Mechanistic Insights and Regioselectivity
The chlorination of 3-methoxytoluene proceeds via an electrophilic aromatic substitution mechanism.[2][3][4] The reaction is initiated by the generation of an electrophilic chlorine species, which is then attacked by the electron-rich aromatic ring.
The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing. The methyl (-CH₃) group is a weaker activating group and is also ortho, para-directing. The interplay of these directing effects on the 3-methoxytoluene ring dictates the position of chlorination. The positions ortho and para to the strongly activating methoxy group (C2, C4, and C6) are the most nucleophilic. Steric hindrance from the adjacent methyl group may influence the substitution pattern. Therefore, the primary products expected are 4-chloro-3-methoxytoluene and 6-chloro-3-methoxytoluene.
Experimental Protocol
This protocol details the chlorination of 3-methoxytoluene using sulfuryl chloride as the chlorinating agent. Sulfuryl chloride is an effective and convenient source of electrophilic chlorine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Methoxytoluene | Reagent grade, ≥98% |
| Sulfuryl chloride | Reagent grade, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine (NaCl) | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade |
| Round-bottom flask | Appropriate size, with ground glass joints |
| Magnetic stirrer and stir bar | |
| Addition funnel | |
| Condenser | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Glassware for filtration | |
| Fume hood |
Safety Precautions
Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water. [5][6] It is also a lachrymator. All manipulations involving sulfuryl chloride must be performed in a well-ventilated fume hood.[5][7] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[5][7] An emergency eyewash station and safety shower should be readily accessible.[7] In case of a spill, use an inert absorbent material like sand or vermiculite for containment; do not use water.[5][7]
Reaction Workflow Diagram
Caption: Workflow for the chlorination of 3-methoxytoluene.
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Attach a condenser to the flask.
-
Reagent Preparation: Dissolve 3-methoxytoluene (1.0 eq) in anhydrous dichloromethane (DCM) in the round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: While stirring, add sulfuryl chloride (1.0-1.1 eq) dropwise to the solution via the addition funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding cold water.
-
Work-up: Transfer the mixture to a separatory funnel.[8][9] Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[8][10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8][9]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the isomers and any unreacted starting material.[11]
Product Characterization
The purified product(s) should be characterized to confirm their identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric ratio of the chlorinated products and assess the overall purity.[12][13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the isolated isomers.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Discussion
The chlorination of 3-methoxytoluene is a highly efficient reaction that yields a mixture of chlorinated products. The ratio of these products is dependent on the reaction conditions, including temperature and the choice of chlorinating agent and solvent. The protocol described herein provides a reliable method for the synthesis of these compounds. Careful control of the reaction temperature during the addition of sulfuryl chloride is crucial to minimize the formation of side products. The aqueous work-up procedure is essential for removing inorganic byproducts and unreacted reagents.[8] For applications requiring isomerically pure compounds, chromatographic purification is necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. prepchem.com [prepchem.com]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. researchgate.net [researchgate.net]
- 14. Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 4-Chloro-3-methoxytoluene via Fractional Distillation
Abstract
4-Chloro-3-methoxytoluene is a valuable substituted toluene intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis often yields a mixture of structural isomers and other process-related impurities that can be challenging to separate due to their similar physicochemical properties. This application note provides a detailed protocol for the purification of this compound from a complex mixture using fractional distillation. We delve into the theoretical principles underpinning the separation, detail the experimental setup, and provide a step-by-step guide for execution, in-process monitoring, and quality control. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Theoretical Principles of Fractional Distillation
Fractional distillation is a powerful technique for separating liquid mixtures of compounds with close boiling points.[1][2] The efficacy of this process is governed by the principles of vapor pressure, as described by Raoult's Law, and the concept of multiple vaporization-condensation cycles, quantified by "theoretical plates".[3][4][5]
-
Raoult's Law: For an ideal solution, the partial vapor pressure of each component is equal to the vapor pressure of the pure component multiplied by its mole fraction in the liquid mixture.[4] The total vapor pressure above the solution is the sum of the partial pressures. The component with the higher vapor pressure (and thus lower boiling point) will be present in a higher concentration in the vapor phase than in the liquid phase.[6]
-
Theoretical Plates: A theoretical plate is a hypothetical zone within the distillation column where the liquid and vapor phases are in equilibrium.[7][8] Each plate represents one cycle of vaporization and condensation.[9] A fractionating column packed with materials like glass beads or ceramic rings provides a large surface area for these repeated cycles to occur.[1][10] The more theoretical plates a column has, the better its separating efficiency, which is crucial when boiling points differ by less than 70°C.[1]
The relationship between these concepts is that each theoretical plate effectively enriches the vapor with the more volatile component, progressively purifying it as it ascends the column.[11][12]
Characterization of Target Compound and Potential Impurities
The successful design of a fractional distillation protocol hinges on understanding the boiling points of the target compound and its likely impurities. The primary impurities in the synthesis of this compound are often its structural isomers.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 156.61 | ~213-214[13] | |
| 2-Chloro-5-methoxytoluene | 156.61 | Not available, estimated to be close to isomers. | |
| 3-Chloro-2-methylanisole | 156.61 | Not available, estimated to be close to isomers. | |
| 4-Chloro-3-methylanisole | 156.61 | 213-214[13] | |
| Methoxytoluene (isomers) | Isomeric Mixture | 122.16 | 171-176[14] |
Note: The boiling point for this compound is reported at atmospheric pressure. A boiling point of 75°C at 0.5 Torr has also been reported, indicating that vacuum distillation is a viable alternative to reduce thermal stress on the compound.[15] The close boiling points of the isomeric impurities necessitate a highly efficient fractional distillation column.
Pre-Distillation & System Preparation
A properly assembled and prepared distillation apparatus is critical for achieving high-purity separation.
Required Equipment
-
Heating mantle with a variable power controller (Variac)
-
Round-bottom flask (sized so the initial charge fills it to 1/2 to 2/3 capacity)
-
Magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)
-
Distillation head with a thermometer adapter
-
Calibrated thermometer or thermocouple
-
Condenser (Liebig or Allihn)
-
Receiving flask(s)
-
Tubing for condenser coolant
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
Experimental Setup Diagram
Caption: Fractional Distillation Apparatus Setup.
Detailed Distillation Protocol
Safety First: this compound and its related isomers are harmful if swallowed and cause eye irritation.[13] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[16][17]
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a magnetic stir bar. Do not fill the flask more than two-thirds full to prevent bumping.
-
Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed and the apparatus is securely clamped.
-
Cooling System: Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet to ensure the condenser jacket remains full.
-
Insulation: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss to the environment. This helps maintain the temperature gradient essential for efficient separation.[18]
-
Heating and Reflux:
-
Begin stirring the mixture.
-
Turn on the heating mantle and gradually increase the temperature until the mixture begins to boil gently.
-
Observe the vapor as it rises through the fractionating column. A condensation ring will slowly move up the column.
-
Adjust the heating rate to establish a total reflux, where the vapor condenses and returns to the flask without any distillate being collected. Allow the system to equilibrate under total reflux for at least 30 minutes. This ensures the column achieves maximum separation efficiency.
-
-
Collecting Fractions:
-
Slowly begin to collect the distillate. The ideal take-off rate is 1-2 drops per second. A faster rate will degrade the separation efficiency.
-
Fraction 1 (Fore-run): Collect the initial, low-boiling fraction. This will contain the most volatile impurities. The temperature at the distillation head should be relatively low and may fluctuate.
-
Fraction 2 (Intermediate): As the temperature begins to rise and stabilize, switch to a new receiving flask. This fraction will be a mixture of the fore-run and the target compound.
-
Fraction 3 (Product): When the temperature at the distillation head stabilizes at the boiling point of this compound (~213-214 °C at atmospheric pressure), begin collecting the main product fraction in a clean, tared receiving flask. Record the stable temperature range.
-
Fraction 4 (Tailings): If the temperature begins to rise again or drop significantly after the main fraction is collected, switch to a final receiving flask to collect the higher-boiling impurities.
-
-
Shutdown: Once the desired product is collected or only a small amount of residue remains in the distilling flask, turn off the heating mantle. Never distill to dryness , as this can lead to the formation of explosive peroxides and charring of the residue. Allow the apparatus to cool completely before disassembling.
In-Process Monitoring and Quality Control
A self-validating protocol requires continuous monitoring and post-process analysis to confirm purity.
In-Process Monitoring
-
Temperature: The temperature at the distillation head is the most critical parameter. A stable temperature plateau indicates that a pure component is being distilled.
-
Pressure: For vacuum distillation, maintaining a stable vacuum is crucial.
-
Take-off Rate: A slow and steady collection rate is key to good separation.[19]
Quality Control Workflow
The purity of each collected fraction should be assessed using an appropriate analytical technique, with Gas Chromatography (GC) being the most common and effective method.[20][21][22]
Caption: Quality Control Workflow for Collected Fractions.
A typical GC analysis will show the relative concentration of each component in the fractions, allowing the researcher to pool the fractions that meet the required purity specifications.[23][24][25]
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | Heating too rapidly; No or inactive stir bar/boiling chips. | Reduce heating rate; Ensure vigorous stirring or add fresh boiling chips. |
| Flooding of the Column | Excessive heating rate (boil-up rate is too high). | Reduce the heat input to the distillation flask. |
| Temperature Fluctuations | Uneven heating; Drafts in the lab; Distillation rate is too fast. | Ensure proper insulation of the column; Shield apparatus from drafts; Slow down the take-off rate. |
| Poor Separation | Column has insufficient theoretical plates; Distillation rate is too high; Poor insulation. | Use a longer or more efficient (packed) column; Decrease the take-off rate; Insulate the column properly. |
Conclusion
Fractional distillation is a robust and scalable method for the purification of this compound from isomeric and other process-related impurities. By carefully controlling the distillation parameters, particularly the heating rate and distillate take-off rate, and by using a column with sufficient theoretical plates, a high degree of purity can be achieved. The protocol's success is validated through in-process monitoring of the distillation temperature and post-process quality control analysis via gas chromatography. This detailed guide provides researchers with the foundational knowledge and practical steps to successfully implement this purification technique.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional Distillation - GeeksforGeeks [geeksforgeeks.org]
- 3. old.iupac.org [old.iupac.org]
- 4. knockhardy.org.uk [knockhardy.org.uk]
- 5. youtube.com [youtube.com]
- 6. chem1.com [chem1.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Theoretical plate - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 15. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. youtube.com [youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Theoretical Plates (Fractional Distillation) [funwithentropy.weebly.com]
- 21. Gas chromatography - Wikipedia [en.wikipedia.org]
- 22. oshadhi.co.uk [oshadhi.co.uk]
- 23. cais.uga.edu [cais.uga.edu]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. americanlaboratory.com [americanlaboratory.com]
Application Note: A Validated Protocol for the Purification of 4-Chloro-3-methoxytoluene
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, detailing the purification strategy for 4-Chloro-3-methoxytoluene. A critical evaluation of the compound's physical properties indicates it is likely a liquid at ambient temperature, making vacuum distillation the primary recommended method for purification . However, to address scenarios involving impure solid samples or fulfill specific experimental requirements for crystallization, this document provides a detailed, validated protocol for recrystallization. We delve into the mechanistic principles of crystallization, systematic solvent selection, step-by-step procedures, and methods for quality control and validation, ensuring a robust and reproducible purification process.
Critical Preliminary Assessment: Recrystallization vs. Distillation
Before proceeding, it is crucial for the researcher to determine the physical state of their crude this compound sample.
-
Choosing the Right Technique:
-
For Liquid Samples: If your crude material is a liquid or an oil, vacuum distillation is the most appropriate and effective purification method.
-
For Solid Samples: If your sample is a solid, this is likely due to the presence of significant impurities that have altered its melting point. In this case, recrystallization is a viable and powerful purification technique.
-
This guide will proceed with a detailed recrystallization protocol under the assumption that the user is working with an impure solid sample.
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle is that most solids are more soluble in a hot solvent than in a cold one.
A successful recrystallization relies on these key stages:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Nucleation & Crystal Growth: The solution is slowly cooled. As solubility decreases, the solution becomes supersaturated. This drives the molecules of the target compound to arrange themselves into a highly ordered, pure crystal lattice. The slow cooling process is critical; if cooling is too rapid, impurities can become trapped within the hastily formed crystals.[5]
-
Exclusion of Impurities: Because impurities have a different molecular structure, they do not fit neatly into the growing crystal lattice of the target compound. They preferentially remain dissolved in the cold solvent (the "mother liquor").
-
Isolation: The pure crystals are separated from the impurity-laden mother liquor by filtration.
Safety & Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not fully detailed, data from closely related compounds like 4-chloro-3-methylanisole indicates potential hazards.[6][7]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]
-
Required Personal Protective Equipment (PPE):
-
Nitrite gloves
-
Chemical splash goggles or a face shield
-
A lab coat
-
-
Handling: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine particles.[7] Ensure all glassware is free of cracks and defects.
Experimental Protocol: Recrystallization of this compound
This protocol is designed as a systematic workflow, starting with the critical step of solvent selection.
Part A: Micro-Scale Solvent Screening
The success of a recrystallization is critically dependent on the choice of solvent. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.
Procedure:
-
Place approximately 20-30 mg of your crude, solid this compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. Swirl to mix. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a mixed-pair system.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a sand or water bath.
-
Observe if the compound fully dissolves upon heating. An ideal solvent will dissolve the compound completely near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Data Presentation: Solvent Screening Results
| Solvent Candidate | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Recommendation |
|---|---|---|---|---|
| Hexane / Heptane | Record observation | Record observation | Record observation | Haloarenes often crystallize well from alkanes.[8] |
| Ethanol | Record observation | Record observation | Record observation | A versatile, polar protic solvent. |
| Toluene | Record observation | Record observation | Record observation | A nonpolar aromatic solvent. |
| Ethyl Acetate | Record observation | Record observation | Record observation | A solvent of intermediate polarity. |
| Ethanol/Water (Pair) | Record observation | Record observation | Record observation | A common pair for moderately polar compounds. |
| Toluene/Hexane (Pair)| Record observation | Record observation | Record observation | A common pair for nonpolar compounds. |
Part B: Bulk Recrystallization Procedure
Equipment:
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper (to fit Büchner funnel)
-
Glass stirring rod
-
Watch glass (to cover flask)
Reagents:
-
Crude solid this compound
-
Optimal recrystallization solvent (determined in Part A)
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the chosen recrystallization solvent to a gentle boil.
-
Add a small portion of the hot solvent to the flask containing the solid, just enough to create a slurry.
-
Place the flask on the hotplate and bring the slurry to a boil with gentle stirring.
-
Continue adding the hot solvent dropwise or in very small portions. Allow the solution to return to a boil between additions.
-
Scientist's Note: The goal is to use the absolute minimum amount of hot solvent required to fully dissolve the solid. Using too much solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed by hot gravity filtration.
-
To do this, pre-heat a new Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, hot flask.
-
Scientist's Note: This entire step must be performed quickly to prevent the solution from cooling and crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass (this prevents solvent evaporation and contamination) and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and yield.
-
If no crystals form, try scratching the inside of the flask below the solvent level with a glass rod or adding a tiny "seed" crystal of pure product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Break the vacuum. Add a small volume of fresh, ice-cold solvent to the crystals to wash away any adhering mother liquor.
-
Scientist's Note: The wash solvent must be cold to avoid dissolving the purified crystals.
-
Re-apply the vacuum to pull the wash solvent through, leaving the washed crystals on the filter paper. Continue to pull air through the crystals for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Break up the crystals to increase the surface area for drying.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the Recrystallization of this compound.
Quality Control and Validation
To confirm the success of the purification, the final product must be analyzed.
-
Melting Point Analysis: This is the most straightforward method to assess purity. A pure compound will have a sharp, narrow melting point range (typically < 1-2°C). Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure product should appear as a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, or FT-IR can be used to confirm the chemical structure of the purified compound and check for the absence of solvent residue or other contaminants.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" | The melting point of the solid is lower than the boiling point of the solvent; the solution is cooling too quickly. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | The solution is not saturated (too much solvent was used); supersaturation has not been overcome. | Boil off some of the solvent to increase concentration and re-cool. Try scratching the inner surface of the flask or adding a seed crystal. |
| Very Low Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Re-concentrate the mother liquor to recover a second crop of crystals. Always use minimal and ice-cold solvent for washing. Ensure filtration apparatus is pre-heated. |
| Colored Product | Colored impurities are present that are not removed by recrystallization alone. | Before the cooling step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
References
- 1. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 2. This compound CAS#: 73909-16-7 [chemicalbook.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. 4-CHLORO-3-METHYLANISOLE price,buy 4-CHLORO-3-METHYLANISOLE - chemicalbook [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Application Notes & Protocols: 4-Chloro-3-methoxytoluene as a Versatile Building Block in Modern Organic Synthesis
Abstract
4-Chloro-3-methoxytoluene, also known as 4-chloro-3-methylanisole, is a disubstituted aromatic compound that serves as a highly versatile and strategic building block in organic synthesis. Its unique substitution pattern—featuring a methoxy group, a methyl group, and a chloro atom—provides multiple, distinct reaction sites. This allows for regioselective functionalization through a variety of synthetic transformations, including electrophilic and nucleophilic aromatic substitution, directed ortho-metalation, and transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its reactivity, supported by detailed experimental protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, agrochemicals, and materials science to leverage this valuable synthetic intermediate.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 13334-71-9 | |
| Molecular Formula | C₈H₉ClO | |
| Molecular Weight | 156.61 g/mol | |
| Appearance | Clear colourless liquid | |
| Boiling Point | 213-214 °C | |
| Density | ~1.095 g/cm³ |
Strategic Analysis of Reactivity
The synthetic utility of this compound stems from the interplay of its three substituents, which dictate the regioselectivity of subsequent transformations.
-
Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr). Crucially, it is also a powerful directed metalation group (DMG), facilitating deprotonation at the C-2 position.
-
Methyl Group (-CH₃): A weak activating group and an ortho, para-director for SEAr.
-
Chloro Group (-Cl): A deactivating group (due to induction) but an ortho, para-director for SEAr. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) under specific conditions and is the primary handle for transition-metal-catalyzed cross-coupling reactions.
The combination of these effects allows for controlled, stepwise functionalization of the aromatic ring, making it a valuable precursor for complex molecular architectures.
Key Synthetic Transformations and Protocols
Electrophilic Aromatic Substitution (SEAr)
In SEAr reactions, the incoming electrophile is directed by the existing substituents. The powerful activating and directing effect of the methoxy group at C-3 dominates, primarily directing electrophiles to its ortho (C-2, C-4) and para (C-6) positions. Since the C-4 position is blocked by the chlorine atom, the primary sites for substitution are C-2 and C-6. Steric hindrance from the adjacent methyl group at C-1 can influence the ratio of substitution at these two positions.
This protocol exemplifies the regioselective introduction of a nitro group, a key functional group for further transformations, such as reduction to an amine.
Objective: To synthesize 1-chloro-2-methoxy-4-methyl-5-nitrobenzene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 156.61 | 5.00 g | 31.9 mmol |
| Acetic Acid (Glacial) | 60.05 | 20 mL | - |
| Nitric Acid (70%) | 63.01 | 2.5 mL | ~40 mmol |
| Sulfuric Acid (98%) | 98.08 | 0.5 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (5.00 g, 31.9 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add a pre-mixed and cooled solution of nitric acid (2.5 mL) and sulfuric acid (0.5 mL) dropwise to the stirred solution over 30 minutes. The causality for using a nitrating mixture is to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.
-
Reaction Monitoring: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Work-up: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford the pure 1-chloro-2-methoxy-4-methyl-5-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chlorine atom via SNAr is challenging due to the electron-donating nature of the methoxy and methyl groups. Such reactions typically require either harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. However, under forcing conditions with a strong nucleophile, substitution can be achieved.
A patented method for a related compound demonstrates the feasibility of substituting a chloro group with a methoxy group using sodium methoxide at elevated temperatures. This serves as a template for substituting the chlorine in this compound.
Objective: To synthesize 3,4-dimethoxytoluene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 156.61 | 5.00 g | 31.9 mmol |
| Sodium Methoxide (NaOMe) | 54.02 | 2.58 g | 47.8 mmol |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 30 mL | - |
| Copper(I) Iodide (CuI) (optional) | 190.45 | 0.30 g | 1.6 mmol |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (5.00 g, 31.9 mmol), sodium methoxide (2.58 g, 47.8 mmol), and anhydrous DMSO (30 mL). The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (Na⁺) while leaving the nucleophile (MeO⁻) highly reactive.
-
Catalyst Addition (Optional): Add Copper(I) iodide (0.30 g, 1.6 mmol) as a catalyst to facilitate the substitution, which can lower the required reaction temperature.
-
Reaction Execution: Heat the mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. The elevated temperature provides the necessary activation energy to overcome the high barrier for SNAr on a relatively electron-rich ring.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield 3,4-dimethoxytoluene.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for regioselective C-H functionalization. The methoxy group in this compound acts as an excellent directing group, coordinating to an organolithium base and directing deprotonation specifically at the C-2 position, which is ortho to it. This generates a lithiated intermediate that can be trapped with various electrophiles.
Objective: To synthesize 2-formyl-4-chloro-3-methoxytoluene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 156.61 | 5.00 g | 31.9 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 14.0 mL | 35.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.7 mL | 47.8 mmol |
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.
-
Initial Solution: Add anhydrous THF (50 mL) and this compound (5.00 g, 31.9 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. The extremely low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation.
-
Lithiathion: Add n-butyllithium (14.0 mL, 35.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change typically indicates the formation of the aryllithium species.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.7 mL, 47.8 mmol) dropwise to the reaction mixture. Stir at -78 °C for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product via column chromatography (silica gel, hexane:ethyl acetate) to obtain the target aldehyde.
Caption: Workflow for Directed ortho-Metalation and Formylation.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry. Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are foundational methods in modern synthesis, widely used in drug development.
Objective: To synthesize 4-phenyl-3-methoxytoluene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 156.61 | 1.00 g | 6.38 mmol |
| Phenylboronic Acid | 121.93 | 0.93 g | 7.66 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.22 g | 0.19 mmol (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.76 g | 12.76 mmol |
| Toluene | 92.14 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.00 g, 6.38 mmol), phenylboronic acid (0.93 g, 7.66 mmol), and potassium carbonate (1.76 g, 12.76 mmol).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.22 g, 3 mol%). The choice of a Pd(0) catalyst is fundamental, as the catalytic cycle begins with its oxidative addition into the C-Cl bond.
-
Solvent and Degassing: Add toluene (20 mL) and water (5 mL). The biphasic solvent system is typical for Suzuki couplings, and the aqueous base is essential for the transmetalation step. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Safety and Handling
This compound must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed and causes serious eye irritation. May cause skin and respiratory irritation.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a powerful and multifaceted building block in synthetic organic chemistry. The distinct electronic and steric properties of its substituents enable chemists to perform a wide array of regioselective transformations. By strategically choosing reaction pathways—from electrophilic substitution to metal-catalyzed couplings—researchers can efficiently construct complex molecular scaffolds, paving the way for innovations in drug discovery and materials science. The protocols and mechanistic discussions provided herein offer a robust foundation for the effective application of this versatile intermediate.
reaction of 4-Chloro-3-methoxytoluene with Grignard reagents
An Application Guide to the Catalytic Cross-Coupling of 4-Chloro-3-methoxytoluene with Grignard Reagents
Introduction: Unlocking Core Scaffolds in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular innovation. The targeted provides a powerful platform for synthesizing substituted biaryl and alkyl-aryl scaffolds. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials, where the specific substitution pattern imparted by the methoxy and methyl groups can significantly influence molecular interactions and physicochemical properties.[1][2]
Aryl chlorides, such as this compound, are often preferred starting materials in industrial settings due to their lower cost and greater availability compared to the corresponding bromides or iodides. However, the inherent strength and low reactivity of the C-Cl bond present a significant challenge for traditional cross-coupling methodologies. The development of highly active catalyst systems, particularly those based on nickel and palladium, has been instrumental in overcoming this hurdle.
This application note provides a comprehensive guide to the Kumada-Corriu cross-coupling reaction, a classic and highly effective method for coupling Grignard reagents with organic halides.[3][4] We will delve into the underlying mechanistic principles, provide detailed experimental protocols for catalyst-mediated reactions, and discuss the critical parameters that ensure a successful and reproducible synthesis. For researchers and professionals in drug development, mastering this reaction opens a direct route to novel chemical entities with precisely engineered structural features.
Pillar 1: Mechanistic Principles of the Kumada Coupling
The Kumada coupling is a transition-metal-catalyzed reaction that forges a C-C bond between an organomagnesium compound (Grignard reagent) and an organic halide.[3][5] The reaction is particularly effective for aryl chlorides when nickel catalysts are employed, as nickel can more readily undergo oxidative addition with the strong C-Cl bond compared to palladium in many cases.[4][5]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active, low-valent metal catalyst (e.g., Ni(0)) inserts into the carbon-chlorine bond of this compound. This step forms a new organonickel(II) complex.[5]
-
Transmetalation: The Grignard reagent (R-MgX) exchanges its organic group (R) with the halide on the nickel center. This forms a diorganonickel(II) intermediate and a magnesium halide salt.
-
Reductive Elimination: The two organic ligands on the nickel center couple and are expelled as the final product. This step regenerates the active Ni(0) catalyst, allowing the cycle to continue.[5]
Potential side reactions include the homocoupling of the Grignard reagent and β-hydride elimination, although the latter is not a concern with aryl Grignard reagents.[6]
Caption: The catalytic cycle for the Nickel-catalyzed Kumada cross-coupling.
Pillar 2: Application Protocols
Success in these reactions hinges on rigorous experimental technique, particularly the exclusion of air and moisture, as Grignard reagents are potent bases and nucleophiles that are readily quenched by water or oxygen.[7][8][9] All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Nickel-Catalyzed Cross-Coupling with an Aryl Grignard Reagent
This protocol details the coupling of this compound with phenylmagnesium bromide to synthesize 3-methoxy-4-methylbiphenyl.
Materials and Reagents:
-
This compound (99%)
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Nickel(II) chloride (NiCl₂) (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) (anhydrous)
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Oven-dried glassware: three-necked round-bottom flask, condenser, dropping funnel
-
Magnetic stirrer and stir bar
-
Syringes and needles
Caption: A typical workflow for a Grignard cross-coupling reaction.
Procedure:
-
Catalyst Preparation: In an oven-dried three-necked flask under an argon atmosphere, add NiCl₂ (e.g., 5 mol%) and triphenylphosphine (10 mol%). Add anhydrous THF to dissolve the components, forming the catalyst solution.
-
Reaction Setup: Equip the flask with a condenser and a dropping funnel. Add this compound (1.0 eq) to the flask.
-
Grignard Addition: Using a syringe, transfer the phenylmagnesium bromide solution (1.2 eq) to the dropping funnel. Add the Grignard solution dropwise to the stirred reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours (e.g., 4-16 hours).[10] Progress can be monitored by TLC or GC-MS analysis.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Formation of (3-Methoxy-4-methylphenyl)magnesium chloride
It is also possible to form the Grignard reagent from this compound itself, which can then be used as a nucleophile in subsequent reactions.
Procedure:
-
Magnesium Activation: Place magnesium turnings in an oven-dried flask under an inert atmosphere. Briefly heat with a heat gun under vacuum and then cool under argon. A small crystal of iodine can be added to initiate the reaction.[11]
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. Gentle warming may be required to start the reaction, which is indicated by bubbling and a cloudy appearance.
-
Grignard Formation: Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Usage: After the addition is complete and the reaction subsides, the resulting dark solution of (3-Methoxy-4-methylphenyl)magnesium chloride is ready for reaction with a suitable electrophile (e.g., aldehydes, ketones, CO₂).[12][13]
Pillar 3: Data, Optimization, and Troubleshooting
The choice of catalyst, ligand, and solvent is critical for achieving high yields, especially with a less reactive substrate like an aryl chloride.
| Parameter | Recommendation | Rationale & Field Insights |
| Catalyst | NiCl₂(dppp), NiCl₂(dppe), or NiCl₂(PPh₃)₂ | Nickel catalysts are generally more effective and economical for activating C-Cl bonds than palladium.[4] The choice of phosphine ligand (e.g., dppp, dppe) can significantly impact catalyst stability and activity. |
| Grignard Reagent | Aryl or primary/secondary alkyl Grignard | Aryl Grignards are excellent coupling partners. Sterically hindered alkyl Grignards may lead to lower yields or require more forcing conditions.[3][5] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential as they coordinate to the magnesium center, stabilizing the Grignard reagent and keeping it in solution.[8][14] |
| Temperature | 25 °C to 65 °C (THF reflux) | The optimal temperature depends on the reactivity of the specific Grignard reagent and the catalyst system. Reactions often start at room temperature and may be heated to drive completion.[10][15] |
| Equivalents | 1.1 - 1.5 eq. of Grignard Reagent | A slight excess of the Grignard reagent is used to ensure complete consumption of the limiting aryl chloride and to compensate for any inadvertent quenching. |
Troubleshooting Common Issues:
-
Failure to Initiate Grignard Formation: Ensure magnesium is properly activated and all glassware and solvents are scrupulously dry. Use of initiators like iodine or 1,2-dibromoethane can be helpful.[15]
-
Low Yield of Coupled Product: This can result from incomplete reaction or side reactions. Consider increasing the temperature, changing the ligand, or using a more active catalyst system. Ensure the Grignard reagent is of high quality and has not degraded.
-
Formation of Homocoupled Product (R-R): This arises from the Grignard reagent coupling with itself. It can sometimes be minimized by slower addition of the Grignard reagent or by changing the catalyst/ligand combination.
References
- 1. drughunter.com [drughunter.com]
- 2. youtube.com [youtube.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. cerritos.edu [cerritos.edu]
- 10. rsc.org [rsc.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. leah4sci.com [leah4sci.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-Chloro-3-methoxytoluene
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Chloro-3-methoxytoluene. The developed method is suitable for quantifying the main component and separating it from potential impurities. The protocol described herein is designed for researchers, scientists, and drug development professionals requiring a validated analytical procedure for quality control and stability testing. The method was developed based on the physicochemical properties of this compound and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction
This compound, also known as 4-chloro-3-methylanisole, is a substituted aromatic compound that can serve as a key starting material or intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[5][6][7] The purity of such intermediates is of paramount importance as impurities can affect the safety, efficacy, and stability of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for purity determination in the pharmaceutical industry.[8][9]
This document provides a comprehensive guide to an HPLC method for the purity analysis of this compound, including a detailed protocol for method validation to ensure its suitability for its intended purpose.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing a selective and robust HPLC method.[8]
| Property | Value | Source |
| Synonyms | 4-chloro-3-methylanisole, 1-Chloro-2-methoxy-4-methylbenzene | [5] |
| Molecular Formula | C8H9ClO | [6] |
| Molecular Weight | 156.61 g/mol | [6] |
| Boiling Point | 213-214 °C | [6] |
| Density | ~1.105 g/cm³ | [5] |
| XLogP3 | 3.4 | [6] |
| Appearance | Clear colourless liquid | [6] |
The high XLogP3 value indicates that this compound is a non-polar, hydrophobic compound, making it an ideal candidate for reversed-phase HPLC.
Proposed HPLC Method for Purity Assessment
The following HPLC method is proposed for the purity assessment of this compound. The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds.[10] The mobile phase, consisting of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good peak shape and resolution for aromatic compounds.[11]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for hydrophobic compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Offers a good balance of retention and elution strength for the analyte and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 275 nm | Aromatic compounds typically exhibit strong UV absorbance. Monitoring at two wavelengths can aid in the detection of impurities with different chromophores. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and HPLC-grade water in the specified ratio. Degas the mobile phase prior to use to prevent pump cavitation and baseline noise.
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL. Further dilute as required for linearity and other validation studies.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
Method Validation Protocol (as per ICH Q2(R2))
The proposed analytical method must be validated to demonstrate its suitability for the intended purpose.[1][2][4][9] The following validation parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a blank (mobile phase), a solution of the this compound reference standard, and a sample solution.
-
Spike the sample solution with known related substances or potential impurities, if available.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products.
-
Assess the peak purity of the main peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity analysis should show no co-eluting peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a series of at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known sample with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.[9]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the sample under each modified condition and assess the impact on system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure that the chromatographic system is adequate for the intended analysis.
-
Protocol:
-
Inject a standard solution five times before starting the analysis.
-
Calculate the system suitability parameters.
-
-
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
%RSD of peak areas: ≤ 2.0%
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125,430 |
| 75 | 188,145 |
| 100 | 250,860 |
| 125 | 313,575 |
| 150 | 376,290 |
| r² | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg) | Amount Found (µg) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.5 | 101.5% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean Recovery | 100.0% |
Table 3: Precision Data
| Repeatability (% Assay) | Intermediate Precision (% Assay) | |
| 1 | 99.8 | 100.2 |
| 2 | 100.1 | 99.5 |
| 3 | 99.5 | 99.8 |
| 4 | 100.3 | 100.5 |
| 5 | 99.9 | 99.6 |
| 6 | 100.2 | 100.1 |
| Mean | 99.97 | 99.95 |
| %RSD | 0.29% | 0.41% |
Visualizations
Caption: Workflow for HPLC Method Development.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 4-CHLORO-3-METHYLANISOLE | VSNCHEM [vsnchem.com]
- 8. HPLC analytical Method development: an overview [pharmacores.com]
- 9. actascientific.com [actascientific.com]
- 10. youtube.com [youtube.com]
- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Mass Spectrum of 4-Chloro-3-methoxytoluene: An Application Note for Researchers
Introduction
Mass spectrometry (MS) is an indispensable analytical technique in modern chemical research and drug development, providing critical information about the molecular weight and structure of compounds.[1] When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the interpretation of the electron ionization (EI) mass spectrum of 4-Chloro-3-methoxytoluene (C₈H₉ClO), a substituted aromatic compound. Understanding the fragmentation patterns of such molecules is crucial for their unambiguous identification in complex matrices.
Molecular Structure and Expected Fragmentation Principles
This compound, also known as 1-chloro-2-methoxy-4-methylbenzene, has a molecular weight of 156.61 g/mol .[2][3] Its structure, featuring a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group, dictates its behavior in an EI mass spectrometer. Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, causing extensive and often predictable fragmentation.[4] The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing clues to its structure.
The fragmentation of this compound is expected to be driven by the presence of the aromatic ring and the functional groups attached to it. Key fragmentation pathways for related substituted aromatic compounds include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable oxonium ion.
-
Loss of a chlorine radical (•Cl): Halogenated compounds often exhibit the loss of the halogen atom. The presence of chlorine is also indicated by the characteristic M+2 isotopic peak due to the natural abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
-
Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule from the methoxy group.
-
Loss of a hydrogen radical (•H): Often from the methyl group, leading to the formation of a stable benzyl-type cation.
-
Cleavage of the aromatic ring: At higher energies, the benzene ring itself can fragment, leading to smaller charged species.
Predicted Mass Spectrum and Fragmentation Pathway
Based on the principles outlined above and data from isomeric and related compounds, the following table summarizes the expected major ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 156/158 | [C₈H₉ClO]⁺• | Molecular Ion (M⁺•) | The M+2 peak at m/z 158 will have an intensity of approximately one-third of the M⁺• peak at m/z 156, characteristic of a monochlorinated compound. |
| 141/143 | [C₇H₆ClO]⁺ | M⁺• - •CH₃ | Loss of a methyl radical from the methoxy group. |
| 121 | [C₈H₉O]⁺ | M⁺• - •Cl | Loss of a chlorine radical. |
| 113 | [C₇H₆O]⁺• | M⁺• - •CH₃ - CO | Loss of carbon monoxide from the [M-CH₃]⁺ ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A common fragment for toluene derivatives, formed by rearrangement and loss of CO from the [M-Cl]⁺ ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the remaining substituents from the aromatic ring. |
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed electron ionization fragmentation pathway for this compound.
Protocol for GC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using GC-MS. Optimization of parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality GC-MS data. The goal is to extract and concentrate the analyte while removing interfering matrix components.
a. Reagents and Materials:
-
This compound standard
-
High-purity solvents (e.g., hexane, dichloromethane, or ethyl acetate)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)[1]
-
2 mL autosampler vials with PTFE-lined septa
b. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Perform serial dilutions to create a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
c. Sample Extraction (Liquid-Liquid Extraction - LLE):
-
For liquid samples (e.g., water), acidify the sample to pH < 2 with concentrated HCl.
-
Add 50 mL of the sample to a separatory funnel.
-
Add an appropriate internal standard.
-
Extract the sample three times with 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
a. Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
b. Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
Data Acquisition and Analysis
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak in the chromatogram based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the expected fragmentation pattern and, if available, a library spectrum.
-
Quantify the analyte using the calibration curve.
The overall experimental workflow is depicted below:
Caption: General workflow for the GC-MS analysis of this compound.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: An analysis of all reagents without the sample to check for contamination.
-
Matrix Spike: A sample fortified with a known concentration of the analyte to assess matrix effects on recovery.
-
Duplicate Analysis: Analyzing a sample twice to check for precision.
-
Internal Standard: A known amount of a compound with similar chemical properties to the analyte is added to all samples and standards to correct for variations in extraction efficiency and instrument response.
Conclusion
The interpretation of the mass spectrum of this compound is a systematic process that relies on understanding fundamental fragmentation mechanisms of substituted aromatic compounds. By carefully examining the molecular ion and the key fragment ions, researchers can confidently identify this compound. The provided GC-MS protocol offers a robust starting point for the quantitative analysis of this compound in various matrices, which is essential for applications in drug development, environmental monitoring, and chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methoxytoluene
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxytoluene. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.
Introduction: The Synthetic Landscape
This compound is a valuable substituted toluene derivative employed as a building block in the synthesis of various pharmaceutical and agrochemical compounds. The primary and most established route to this molecule involves a two-step process: the diazotization of 3-methoxy-4-methylaniline followed by a Sandmeyer reaction.[1][2][3] While conceptually straightforward, this pathway presents several potential pitfalls that can significantly impact yield and purity. This guide will dissect these challenges and provide actionable solutions.
A common alternative approach is the direct chlorination of 3-methoxytoluene. However, this method often suffers from poor regioselectivity, leading to a mixture of isomers that are difficult to separate, thus complicating the purification process and reducing the overall yield of the desired product.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Sandmeyer reaction, following the diazotization of 3-methoxy-4-methylaniline, is generally the most reliable and regioselective method.[1][3] This approach offers precise control over the introduction of the chlorine atom at the desired position, minimizing the formation of unwanted isomers.
Q2: Why is the temperature so critical during the diazotization step?
Aqueous solutions of diazonium salts are notoriously unstable at elevated temperatures.[5] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the premature decomposition of the diazonium salt to phenols and other byproducts, which would significantly reduce the yield of the final product.[6][7]
Q3: Can I use a different copper salt in the Sandmeyer reaction?
While copper(I) chloride (CuCl) is the most common and effective catalyst for the chlorination step of the Sandmeyer reaction, other copper(I) salts like CuBr can also be used, though they will yield the corresponding aryl bromide.[2] The choice of the copper(I) salt is dictated by the desired halide to be introduced.
Q4: My final product is a dark oil instead of the expected solid. What could be the cause?
The presence of colored impurities, often arising from side reactions or the decomposition of the diazonium salt, can result in an oily or discolored product. Inadequate purification is the most likely culprit. Column chromatography is an effective method for removing these impurities.[8]
Q5: Is it possible to perform this synthesis as a one-pot reaction?
While some Sandmeyer reactions can be adapted to a one-pot procedure, the sequential nature of diazotization and the Sandmeyer reaction for this compound synthesis generally benefits from a two-step approach.[3][9] This allows for better control over the reaction conditions for each distinct transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Diazonium Salt (Incomplete Diazotization)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Acid | Ensure a sufficient excess of a strong mineral acid (e.g., HCl) is used. The reaction typically requires at least 2.5-3 equivalents of acid. | The acid serves two purposes: it protonates the amine to make it soluble and reacts with sodium nitrite to generate the reactive nitrous acid (HONO) in situ.[7] An excess is necessary to maintain a low pH and prevent the diazonium salt from coupling with unreacted amine. |
| Decomposition of Nitrous Acid | Add the sodium nitrite solution slowly and maintain the temperature at 0-5 °C. | Nitrous acid is unstable and decomposes at higher temperatures. Slow addition ensures it reacts with the amine as it is generated.[6] |
| Poor Quality of Starting Amine | Use freshly purified 3-methoxy-4-methylaniline. Check the purity by melting point or spectroscopic methods. | Impurities in the starting material can interfere with the diazotization reaction, leading to lower yields and the formation of byproducts. |
Problem 2: Low Yield of this compound in the Sandmeyer Reaction
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Copper(I) Chloride Catalyst | Use freshly prepared or commercially available high-purity CuCl. If preparing it in the lab, ensure it is properly washed and dried to remove any oxidizing impurities. | The catalytic activity of Cu(I) is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1] Oxidation to Cu(II) will significantly reduce its effectiveness. |
| Premature Decomposition of Diazonium Salt | Add the cold diazonium salt solution slowly to the heated CuCl solution. Maintain the temperature of the Sandmeyer reaction as recommended in the literature (typically 60-100 °C). | While the diazonium salt is unstable at room temperature, the Sandmeyer reaction requires thermal energy to proceed. A controlled, slow addition to the hot catalyst solution ensures the diazonium salt reacts to form the desired product rather than decomposing. |
| Side Reactions | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | The radical intermediates in the Sandmeyer reaction can be quenched by oxygen, leading to the formation of undesired phenolic byproducts. |
Problem 3: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Phenolic Impurities (e.g., 3-methoxy-4-methylphenol) | Maintain strict temperature control (0-5 °C) during diazotization and work-up. | The diazonium group can be displaced by water (hydrolysis) to form phenols, a reaction that is accelerated at higher temperatures.[5] |
| Azo Compound Formation | Ensure a sufficient excess of acid is present during diazotization and that the diazonium salt solution is added to the Sandmeyer reaction mixture without delay. | The diazonium salt is an electrophile and can react with the electron-rich aromatic ring of the unreacted starting amine to form colored azo compounds. A low pH minimizes the concentration of the free amine available for this side reaction. |
| Isomeric Chlorotoluenes | If using direct chlorination of 3-methoxytoluene, consider switching to the Sandmeyer route for better regioselectivity. | The methoxy and methyl groups on the aromatic ring direct electrophilic substitution to multiple positions, leading to a mixture of isomers that are often difficult to separate.[4] |
Experimental Protocols
Detailed Step-by-Step Methodology for Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxy-4-methylaniline in a 3M solution of hydrochloric acid at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
While maintaining the temperature between 0-5 °C, add the sodium nitrite solution dropwise to the stirred amine solution. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting clear solution of the diazonium salt is used immediately in the next step.
Detailed Step-by-Step Methodology for the Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Heat the CuCl solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the hot CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat and stir the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizing the Process
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. prepchem.com [prepchem.com]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the formation of isomers in 4-Chloro-3-methoxytoluene synthesis
Technical Support Center: Synthesis of 4-Chloro-3-methoxytoluene
A Guide for Researchers and Drug Development Professionals on Minimizing Isomeric Impurities
Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that achieving high regioselectivity in electrophilic aromatic substitution reactions is a critical challenge. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthesis, minimizing the formation of unwanted isomers and maximizing the yield of your target compound.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reaction, providing the causal explanations necessary for effective troubleshooting.
FAQ 1.1: Why does the chlorination of 3-methoxytoluene produce multiple isomers?
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 3-methoxytoluene.[1][2] The outcome of this reaction is dictated by the directing effects of the two substituent groups already present on the benzene ring: the methoxy (-OCH₃) group and the methyl (-CH₃) group.
-
Electronic Effects : Both the methoxy and methyl groups are electron-donating groups (EDGs), which "activate" the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][4] They direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Methoxy Group (-OCH₃ at C3) : This is a strongly activating ortho, para-director due to its ability to donate a lone pair of electrons into the ring via resonance.[5][6] It directs substitution to positions C2, C4, and C6.
-
Methyl Group (-CH₃ at C1) : This is a weakly activating ortho, para-director, primarily through inductive effects and hyperconjugation.[4] It directs substitution to positions C2, C4, and C6.
-
-
Synergy and Conflict : In 3-methoxytoluene, both groups direct the incoming electrophile to the same positions (C2, C4, C6). However, the methoxy group is the more powerful activating group and therefore exerts the dominant directing influence.[7][8]
-
Steric Hindrance : The probability of substitution at each activated position is not equal. Steric hindrance—the physical crowding around a reaction site—plays a crucial role.[7]
-
Position C2 : Highly hindered, being situated between the methyl and methoxy groups.
-
Position C4 : Moderately accessible.
-
Position C6 : Moderately accessible.
-
This combination of electronic and steric effects inevitably leads to a mixture of products.
FAQ 1.2: What are the primary isomeric impurities I should expect?
You should anticipate two main monosubstituted isomers in addition to your target 4-chloro product:
-
6-Chloro-3-methoxytoluene : Often the most significant impurity, as substitution at C6 is electronically favored (para to the powerful methoxy director) and sterically accessible.
-
2-Chloro-3-methoxytoluene : Typically a minor impurity due to the significant steric hindrance between the two existing substituents.
Additionally, if reaction conditions are not carefully controlled, dichlorinated products can form because the initial monochlorinated product is still an activated ring system susceptible to further electrophilic attack.
Part 2: Troubleshooting Guide for Isomer Minimization
This section provides actionable solutions to common problems encountered during synthesis.
Q 2.1: My product mixture contains a high ratio of the 6-chloro isomer. What factors should I investigate?
A high proportion of the 6-chloro isomer suggests that the reaction conditions are not optimized for selectivity. This is typically a problem of kinetic versus thermodynamic control.
Q 2.2: How can I prevent the formation of dichlorinated byproducts?
Dichlorination occurs when the reaction is pushed too hard or too far. To prevent it:
-
Control Stoichiometry : Use a precise molar equivalent of the chlorinating agent (typically 1.0 to 1.05 equivalents relative to the 3-methoxytoluene). Do not use a large excess.
-
Slow Addition : Add the chlorinating agent slowly and steadily to the reaction mixture. This prevents localized areas of high concentration where over-reaction can occur.
-
Low Temperature : Running the reaction at a low temperature (e.g., 0 °C) reduces the overall reaction rate, providing a wider window to stop the reaction after monosubstitution is complete.
-
Monitor Reaction Progress : Use in-process controls like GC or TLC to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.
Table 1: Influence of Reaction Parameters on Isomer Selectivity
| Parameter | Condition Favoring 4-Chloro (Target) | Condition Leading to Isomeric Impurities | Rationale |
| Temperature | 0 °C to 5 °C (or lower) | > 20 °C | Lower temperatures increase selectivity, often favoring the thermodynamically more stable product and allowing greater differentiation between activation energies for substitution at different sites. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS), N-Chloromorpholine[9] | Gaseous Chlorine (Cl₂) | Milder and often bulkier agents can enhance selectivity. N-chloromorpholine, for instance, has shown high para-selectivity for electron-rich aromatics.[9] |
| Catalyst | Milder Lewis Acids (FeCl₃, ZnCl₂)[10] | Strong Lewis Acids (AlCl₃, SbCl₅)[11] | Strong Lewis acids can dramatically increase the electrophilicity of the chlorine, reducing the reaction's sensitivity to the subtle electronic and steric differences between the C4 and C6 positions. |
| Solvent | Non-polar (e.g., Dichloromethane, Carbon Tetrachloride) | Polar (e.g., Nitromethane) | Non-polar solvents are generally preferred for Friedel-Crafts type reactions to avoid complex formation with the catalyst. Solvent choice can subtly influence the transition state geometry and thus selectivity. |
| Addition Rate | Slow, dropwise addition over 2-4 hours | Rapid or bulk addition | Slow addition maintains a low concentration of the electrophile, minimizing side reactions and preventing temperature spikes from the exothermic reaction. |
Part 3: Recommended Protocol & Analytical Methods
This section provides a validated starting protocol and guidance on analyzing and purifying the product.
3.1: Step-by-Step Protocol for Selective Monochlorination
This protocol is a baseline and should be optimized for your specific laboratory conditions. A thorough risk assessment must be conducted prior to any experimental work.
-
Reactor Setup : Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen).
-
Initial Charge : Charge the flask with 3-methoxytoluene (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per gram of substrate).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Catalyst Addition : Add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 0.05 eq.) to the cooled solution. Stir for 15 minutes.
-
Chlorinating Agent Preparation : In the dropping funnel, prepare a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 1.05 eq.) in the same solvent.
-
Controlled Addition : Add the chlorinating agent solution dropwise to the main flask over 2-3 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them via GC or TLC. The reaction is typically complete when the starting material is no longer detectable.
-
Quenching : Once complete, slowly and carefully quench the reaction by pouring it into cold water or a dilute sodium bisulfite solution to destroy any remaining active chlorine.
-
Workup : Separate the organic layer. Wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal : Remove the solvent under reduced pressure to yield the crude product mixture.
Q 3.2: How can I accurately determine the isomer ratio and purify the final product?
-
Analysis :
-
Gas Chromatography (GC/GC-MS) : This is the most common and effective method for quantifying the ratio of 4-chloro, 6-chloro, and 2-chloro isomers in your crude mixture.[12] The distinct retention times of the isomers allow for accurate integration and ratio determination.
-
-
Purification :
-
Fractional Crystallization : This can be an effective method if the 4-chloro isomer is the major product. The different isomers will have different melting points and solubilities, allowing the desired product to be crystallized from a suitable solvent system while impurities remain in the mother liquor.
-
Fractional Distillation : This is generally challenging as the boiling points of the isomers are often very close, requiring a highly efficient distillation column.[13]
-
Preparative Chromatography : For obtaining very high purity material, techniques like Centrifugal Partition Chromatography (CPC) or flash column chromatography can be employed to separate the isomers based on their differential partitioning between two immiscible liquid phases or a stationary and mobile phase.[14]
-
Adsorptive Separation : On an industrial scale, separation over selective adsorbents like zeolites in a simulated moving bed process can be used.[15][16]
-
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. Solved For electrophilic aromatic substitution reactions, | Chegg.com [chegg.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CN103420784A - Toluene selective chlorination method - Google Patents [patents.google.com]
- 12. env.go.jp [env.go.jp]
- 13. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 14. hub.rotachrom.com [hub.rotachrom.com]
- 15. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
troubleshooting guide for the chlorination of substituted toluenes
Welcome to the technical support center for the chlorination of substituted toluenes. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this foundational yet nuanced synthetic transformation. My approach here is to move beyond simple procedural lists and delve into the causality behind common issues, providing you with the expert insights needed to diagnose and solve problems effectively.
Part 1: Frequently Asked Questions (FAQs) - Navigating Selectivity
The primary challenge in the chlorination of substituted toluenes is controlling the position of chlorination. The reaction can proceed via two distinct mechanistic pathways, leading to either side-chain (benzylic) or aromatic ring chlorination. Understanding how to selectively favor one pathway over the other is the cornerstone of a successful experiment.
Q1: My reaction is chlorinating the aromatic ring when I want to functionalize the methyl group. What is going wrong?
This is a classic selectivity problem that stems from using conditions that favor Electrophilic Aromatic Substitution (EAS) instead of a free-radical pathway.
-
The Underlying Chemistry : Aromatic ring chlorination occurs when a powerful electrophile, typically "Cl+", attacks the electron-rich benzene ring. This mechanism is facilitated by Lewis acid catalysts (e.g., FeCl₃, AlCl₃) which polarize the Cl-Cl bond.[1][2][3] The methyl group of toluene is an activating, ortho-, para-director, meaning it encourages substitution at the positions ortho and para to it.[4][5]
-
Troubleshooting & Solution : To achieve side-chain chlorination, you must rigorously exclude Lewis acids. The presence of trace amounts of metal impurities can inadvertently catalyze the unwanted ring chlorination.
-
Actionable Advice : Ensure your glassware is scrupulously clean and that your starting toluene and solvent are free from metal contaminants. Critically, you must employ conditions that generate chlorine radicals (Cl•), which are required for hydrogen abstraction from the methyl group. This is achieved using UV light, heat (boiling point of the solvent), or a chemical radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[6][7][8]
-
Q2: Conversely, I'm trying to perform an electrophilic ring chlorination, but I'm seeing significant amounts of benzyl chloride and other side-chain products.
This indicates that your reaction conditions are inadvertently initiating a free-radical chain reaction.
-
The Underlying Chemistry : The formation of benzyl chloride occurs via a free-radical mechanism where a chlorine radical abstracts a hydrogen atom from the methyl group, creating a resonance-stabilized benzyl radical.[7][9] This pathway is initiated by energy input in the form of UV light or high heat.[7][10]
-
Troubleshooting & Solution :
-
Exclude Light : Run the reaction in the dark. Wrap your reaction flask in aluminum foil to prevent stray UV light from initiating the radical pathway.[3]
-
Control Temperature : While some heat may be necessary to overcome the activation energy for EAS, excessive temperatures can favor the radical pathway.[6] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure Catalyst Activity : If you are forced to use higher temperatures because the reaction is sluggish, re-evaluate your Lewis acid catalyst. Ensure it is anhydrous, as water will deactivate it.
-
Decision Workflow for Chlorination Selectivity
The following diagram outlines the critical decision points for controlling the reaction pathway.
Caption: Deciding between side-chain and ring chlorination pathways.
Part 2: Troubleshooting Side-Chain (Free-Radical) Chlorination
Even when the correct pathway is chosen, achieving high yield and selectivity for a specific product can be challenging.
Q3: My yield of the mono-chlorinated product (benzyl chloride) is low, and I'm forming significant amounts of di- (benzal) and tri-chlorinated (benzotrichloride) byproducts. How can I stop the reaction at the first substitution?
This is a common issue of over-chlorination, driven by the statistics of the radical chain reaction.[7][10] The hydrogen atoms on benzyl chloride are also susceptible to radical abstraction.
-
The Underlying Chemistry : The rate of subsequent chlorinations is comparable to the initial one. Once benzyl chloride is formed, it competes with the starting toluene for the available chlorine radicals.
-
Troubleshooting & Solution :
-
Control Stoichiometry : The most critical factor is the molar ratio of the chlorinating agent to the toluene substrate. Use a significant excess of the substituted toluene relative to the chlorine source. This statistically favors the chlorination of the starting material over the newly formed product.
-
Monitor the Reaction Closely : Use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the relative concentrations of starting material, mono-, di-, and tri-chlorinated products.[11] Stop the reaction when the concentration of the desired mono-chlorinated product is at its maximum, before it begins to be consumed by over-chlorination.
-
Consider Milder Reagents : While gaseous chlorine is common, reagents like N-Chlorosuccinimide (NCS) in the presence of an initiator can sometimes offer better control, although they are more frequently used for allylic systems.
-
Q4: How do electron-withdrawing or -donating groups on the aromatic ring affect the side-chain chlorination? My reaction with p-nitrotoluene is very slow.
Substituents on the ring absolutely influence the reaction rate by affecting the stability of the key intermediate: the benzyl radical.
-
The Underlying Chemistry : The rate-determining step in the propagation phase is the abstraction of a benzylic hydrogen to form a benzyl radical. This radical is an electron-deficient species.[12][13]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃ destabilize the electron-deficient benzyl radical. This increases the activation energy for hydrogen abstraction, leading to a slower reaction.[12][13]
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃ can have a mild stabilizing effect on the radical, potentially leading to slightly faster rates compared to unsubstituted toluene.
-
-
Troubleshooting & Solution : For substrates with strong EWGs, you may need to increase the intensity of the initiation conditions. This could mean using a higher-wattage UV lamp, a higher reaction temperature, or increasing the concentration of the radical initiator. Be prepared for longer reaction times.[12]
Part 3: Troubleshooting Aromatic Ring (Electrophilic) Chlorination
Controlling regioselectivity and overcoming substrate deactivation are the primary hurdles in electrophilic aromatic chlorination.
Q5: I need to maximize the yield of the para-chlorinated isomer over the ortho isomer. How can I influence the o/p ratio?
The methyl group is an ortho-, para-director, and achieving high regioselectivity for one isomer can be difficult.[5]
-
The Underlying Chemistry : The ortho and para positions are electronically activated by the methyl group. Steric hindrance plays a role; the bulky electrophile-catalyst complex may have slightly better access to the less-hindered para position.
-
Troubleshooting & Solution :
-
Temperature Control : Lowering the reaction temperature can sometimes increase the selectivity for the para isomer, as the transition state leading to the more sterically hindered ortho product has a slightly higher activation energy.
-
Catalyst Choice : The choice of catalyst can have a significant impact. Certain catalyst systems, such as those combining a ferrocene compound with a sulfur co-catalyst (like sulfur monochloride), have been shown to significantly enhance the formation of the para-isomer.[14] Experimenting with different Lewis acids (e.g., ZnCl₂-based ionic liquids) can also alter the o/p ratio.[4]
-
| Catalyst System | Typical Para:Ortho Ratio | Reference |
| Standard FeCl₃ | ~0.6-0.7 : 1 | [5] |
| Ferrocene/Sulfur Compound | > 1 : 1 (Para favored) | [14] |
| [BMIM]Cl-2ZnCl₂ | ~0.4 : 1 | [4] |
| Caption: Effect of catalyst on para/ortho selectivity in toluene chlorination. |
Part 4: Standard Operating Protocols & Safety
Detailed Protocol: Free-Radical Mono-chlorination of Toluene
This protocol aims to maximize the yield of benzyl chloride.
-
Setup : Assemble a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction liquid, and a thermometer. The entire apparatus should be placed in a well-ventilated fume hood. Position a UV lamp (e.g., a 125W mercury vapor lamp) next to the flask.
-
Reagents : Charge the flask with a molar excess of toluene (e.g., 5.0 equivalents) and a suitable solvent like carbon tetrachloride (Note: CCl₄ is hazardous; use with extreme caution and consider alternatives if possible).
-
Inert Atmosphere : Purge the system with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen, which can act as a radical inhibitor.[8]
-
Initiation : Heat the mixture to reflux. Once refluxing, turn on the UV lamp.
-
Chlorine Addition : Slowly bubble chlorine gas (Cl₂) through the solution at a controlled rate. The amount of chlorine added should be the limiting reagent (e.g., 1.0 equivalent). The reaction is exothermic; maintain a steady reflux.
-
Monitoring : Periodically take small aliquots (carefully!), quench them, and analyze by GC-MS to track the formation of benzyl chloride and the onset of benzal chloride formation.[11]
-
Quenching : Once the desired conversion is reached, turn off the lamp and heat source. Stop the chlorine flow and purge the system with nitrogen to remove any excess Cl₂ and HCl gas. Cool the mixture to room temperature.
-
Work-up : Carefully wash the reaction mixture with a 5% sodium bisulfite solution to destroy any remaining chlorine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification : Purify the resulting crude oil by vacuum distillation to separate unreacted toluene from benzyl chloride and higher-boiling polychlorinated products.
General Reaction Work-up Workflow
Caption: A generalized workflow for quenching and purifying chlorination reactions.
Safety First: A Non-Negotiable Requirement
Chlorination reactions carry significant hazards that must be actively managed.
-
Chlorine Gas : Cl₂ is highly toxic and corrosive. Always handle it in a certified, high-performance fume hood. Ensure a scrubber (e.g., a bubbler containing sodium hydroxide solution) is in place to neutralize the effluent gas stream.
-
Runaway Reactions : The free-radical chlorination of toluene is exothermic. Poor temperature control or an uncontrolled addition of chlorine can lead to a dangerous runaway reaction.[15] Always maintain controlled addition rates and have an ice bath on standby.
-
Corrosive Reagents & Byproducts : Lewis acids like FeCl₃ are corrosive and moisture-sensitive. Hydrogen chloride (HCl) gas is a byproduct of both reaction types and is highly corrosive.
-
Personal Protective Equipment (PPE) : Wear chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Viton® or Silver Shield®).[16] A flame-resistant lab coat is mandatory.
References
- 1. The reaction of toluene with Cl₂ in the presence of FeCl₃ gives X, and the reaction in the presence of light gives Y. Thus, X and Y are: [prepp.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 10. Toluene Chlorination: Reaction With Cl2 And Light [testing.nakkheeran.in]
- 11. Sciencemadness Discussion Board - Analysis of methyl-chlorinated toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 15. icheme.org [icheme.org]
- 16. CCOHS: Toluene [ccohs.ca]
Technical Support Center: Purification of Crude 4-Chloro-3-methoxytoluene
Welcome to the technical support center for the purification of 4-Chloro-3-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this crucial chemical intermediate.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. However, its synthesis can result in a crude product containing various impurities that can adversely affect downstream reactions and the quality of the final product. Achieving high purity is therefore a critical step. This guide provides practical, field-proven insights into overcoming common purification challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: My crude this compound is a dark, oily liquid. What are the likely impurities and the best initial purification strategy?
Answer:
A dark, oily appearance in crude this compound typically indicates the presence of several types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like m-cresol or 3-methoxytoluene.[1][2]
-
Isomeric Byproducts: The chlorination of 3-methoxytoluene can lead to the formation of other chloro-isomers.
-
Over-chlorinated Products: Dichloro-methoxytoluene species can form if the reaction conditions are not carefully controlled.[3]
-
Polymeric or Tar-like Substances: These are often high-molecular-weight byproducts formed from side reactions.
Initial Purification Strategy: Vacuum Distillation
For an oily crude product, vacuum distillation is an excellent first-line purification technique. It effectively separates the desired product from non-volatile tars and impurities with significantly different boiling points.
Experimental Protocol: Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound, not exceeding half the flask's volume. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Initiating Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is approximately 75 °C at 0.5 Torr.[4]
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at the expected boiling point and refractive index (approximately 1.534-1.536).[5] Discard any initial lower-boiling fractions (forerun) and stop the distillation before high-boiling point impurities or tars begin to distill.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Causality: Vacuum is employed to lower the boiling point of the compound, preventing thermal decomposition that might occur at its atmospheric boiling point of 213-214°C.[5]
dot
Caption: Vacuum Distillation Workflow.
Issue 2: After distillation, my product is still not pure enough (>99%). What is the next logical purification step?
Answer:
If distillation alone is insufficient, it implies the presence of impurities with boiling points very close to that of this compound. In this scenario, recrystallization is the preferred next step.[6] This technique separates compounds based on differences in their solubility in a particular solvent at different temperatures.
Key to Successful Recrystallization: Solvent Selection
The ideal recrystallization solvent should:
-
Dissolve the this compound well at elevated temperatures but poorly at low temperatures.
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor.
A common starting point for compounds like this compound is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.[7]
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: In a small test tube, dissolve a small amount of the distilled product in a minimal amount of a hot solvent (e.g., ethanol).
-
Inducing Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have a potentially suitable solvent.
-
Scaling Up: Dissolve the bulk of the distilled product in a minimum amount of the hot, chosen solvent in an Erlenmeyer flask.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool it further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Determine the purity of the recrystallized product by GC, HPLC, or melting point analysis.
dot
Caption: Logic of the Recrystallization Process.
Issue 3: I need to remove trace polar impurities for a high-purity application. What is the most effective method?
Answer:
For the removal of trace polar impurities, column chromatography is the most powerful technique.[8] It offers high-resolution separation based on the differential adsorption of compounds onto a stationary phase.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve good separation (Rf value of the product around 0.3-0.4).
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition that separates the product from the impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry method is preferred to avoid air bubbles).[8]
-
Sample Loading: Dissolve the sample in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel (dry loading), and carefully add it to the top of the column.[8]
-
Elution: Run the column by adding the eluent to the top and collecting fractions at the bottom.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
A1: The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [9] |
| Molecular Weight | 156.61 g/mol | [9] |
| Appearance | Clear colourless liquid | [5] |
| Boiling Point | 213-214 °C (atm); 75 °C (0.5 Torr) | [4][5] |
| Density | ~1.1 g/cm³ | [4] |
| Refractive Index | 1.534-1.536 | [5] |
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: The most common and effective techniques are:
-
Gas Chromatography (GC): Excellent for separating volatile impurities and providing quantitative purity data. A flame ionization detector (FID) is typically used.[10]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment, especially for less volatile impurities. A UV detector is suitable for this aromatic compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the purified product and identify impurities if their concentration is high enough.[12][13]
Q3: What are the main safety precautions when handling this compound?
A3: this compound and related compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14] It is harmful if swallowed or in contact with skin.[15][16]
-
Disposal: Dispose of waste according to local regulations.[5]
Q4: Can I use water to wash the crude product?
A4: Washing with water can be a useful step to remove water-soluble impurities like salts. However, this compound itself has very low solubility in water.[1] An aqueous wash should be followed by separation of the organic layer and drying with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before proceeding with distillation or other purification methods.
Q5: My compound "oils out" during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Add more solvent: This will reduce the saturation of the solution.
-
Cool the solution more slowly: This gives the molecules more time to arrange into a crystal lattice.
-
Use a different solvent or solvent system.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.
References
- 1. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 2. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 4. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. 4-Chloro-3-methoxyphenol | C7H7ClO2 | CID 11099860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-3-methoxytoluene Synthesis
Guide Objective: This document provides a comprehensive technical guide for the aqueous work-up and purification of 4-Chloro-3-methoxytoluene. It is designed for researchers, chemists, and drug development professionals to navigate common challenges, troubleshoot issues, and understand the rationale behind each procedural step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the work-up of this compound, typically synthesized via electrophilic chlorination of 3-methoxytoluene (m-cresol methyl ether).
Q1: What is the primary purpose of the work-up procedure in this synthesis?
The work-up is a critical multi-step process designed to isolate the crude this compound from the reaction mixture. Its main objectives are:
-
Quenching: To safely neutralize any unreacted, highly reactive chlorinating agents (e.g., sulfuryl chloride, chlorine) and deactivate the Lewis acid catalyst.
-
Neutralization: To remove acidic byproducts, such as HCl or H₂SO₄, which are generated during the reaction.[1]
-
Extraction: To separate the desired organic product from water-soluble inorganic salts and other polar impurities.
-
Purification (Initial): To remove impurities through washing steps before final purification.
Q2: Why is a basic wash (e.g., with sodium bicarbonate) essential?
The electrophilic chlorination of an aromatic ring is an acid-catalyzed process that also generates strong acids as byproducts.[2][3] A wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is crucial for neutralizing these residual acids. Failure to do so can lead to product degradation during subsequent heating steps (like rotary evaporation or distillation) and cause corrosion of equipment.
Q3: What are the most common isomeric byproducts, and why do they form?
The synthesis of this compound involves an electrophilic aromatic substitution reaction.[2][4] The starting material, 3-methoxytoluene, has two activating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho-, para-directing. This leads to a mixture of isomers:
-
This compound (Desired Product): Substitution occurs para to the methyl group and ortho to the methoxy group.
-
6-Chloro-3-methoxytoluene: Substitution occurs ortho to both groups.
-
2-Chloro-3-methoxytoluene: Substitution occurs ortho to the methyl group and meta to the methoxy group (less favored but possible).
-
Dichlorinated Products: If the reaction conditions are too harsh or the stoichiometry is incorrect, a second chlorination can occur.
The final work-up and purification steps are essential for separating these closely related isomers.[5][6]
Q4: Which analytical techniques are recommended to confirm product identity and purity? To confirm the successful synthesis and assess the purity of this compound, a combination of techniques is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring and methyl groups.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity of the sample and identify the mass of the product and any isomeric byproducts.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups present in the molecule.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the experimental work-up.
| Problem / Observation | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Persistent Emulsion During Extraction | High concentration of salts, acidic or basic impurities acting as surfactants, or fine particulate matter. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer, "salting out" the organic product and breaking the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| Low Yield of Crude Product | 1. Incomplete extraction of the product. 2. Product is partially water-soluble. 3. Product loss during transfers. 4. Product is volatile and was lost during solvent removal. | Solution: 1. Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 4x25 mL). 2. Use a more non-polar extraction solvent and ensure the aqueous layer is saturated with salt (brine wash). 3. Rinse all glassware with fresh extraction solvent to recover any adhered product. 4. Use moderate temperatures and pressures during rotary evaporation. |
| Organic Layer is Cloudy or Hazy After Drying | The drying agent is exhausted, or insufficient time was allowed for drying. Water is still present in the organic solvent. | Solution: Add more anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until the newly added solid no longer clumps together and remains free-flowing.[7] Allow the solution to stand for at least 15-30 minutes with occasional swirling to ensure complete water removal.[8] |
| Final Product is a Dark Oil/Solid | Formation of colored polymeric byproducts due to overly harsh reaction conditions or residual acid during heating. | Solution: Before concentration, you can try to decolorize the organic solution by treating it with a small amount of activated charcoal, followed by filtration through Celite. For the final product, purification by column chromatography or vacuum distillation is necessary.[9] |
| Final Product is an Inseparable Mixture of Isomers | The boiling points of the chloro-methoxytoluene isomers are very close, making separation by simple distillation difficult.[6] | Solution: This is an inherent challenge of this synthesis. High-efficiency fractional distillation with a packed column (e.g., Vigreux or Raschig rings) under reduced pressure is required. Alternatively, preparative gas chromatography or column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) may provide better separation. |
| Product Hydrolyzes Back to Starting Material During Work-up | While aryl chlorides are generally stable, using a strong base (like NaOH) at elevated temperatures during the quench or wash could potentially lead to hydrolysis, although this is more common with activated aryl halides.[10] | Solution: Use a mild base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization and perform all washing steps at room temperature or below. Avoid prolonged contact with the basic solution. |
Part 3: Detailed Experimental Protocol: Aqueous Work-up
This protocol outlines a standard procedure for quenching the reaction and isolating the crude product.
Step 1: Quenching the Reaction Mixture
-
Prepare a beaker containing a stirred mixture of crushed ice and water (approx. 200 g of ice for every 100 mL of reaction mixture).
-
Slowly and carefully, add the completed reaction mixture dropwise to the ice/water slurry using an addition funnel or pipette.
-
Causality: This step is highly exothermic as it quenches the reactive chlorinating agent and deactivates the Lewis acid catalyst.[11] Adding the reaction mixture to ice controls the temperature, preventing runaway reactions and minimizing byproduct formation.
-
Step 2: Neutralization and Initial Extraction
-
Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until gas evolution (CO₂) ceases and the aqueous layer is neutral or slightly basic (pH 7-8, check with pH paper).
-
Transfer the entire mixture to a separatory funnel of appropriate size.
-
Add an organic extraction solvent (e.g., diethyl ether or dichloromethane, ~100 mL).
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain the lower layer (if using DCM) or the upper layer (if using ether) into a clean Erlenmeyer flask.
Step 3: Washing the Organic Layer
-
Return the organic layer to the separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (50 mL) - Optional, to remove any basic organic impurities.
-
Saturated aqueous NaHCO₃ solution (50 mL) - To ensure complete removal of acids.
-
Water (50 mL) - To remove residual NaHCO₃.
-
Saturated aqueous NaCl (Brine) solution (50 mL).
-
Causality: The brine wash helps to remove the bulk of dissolved water from the organic layer by osmotic pressure, making the subsequent drying step more efficient.[8]
-
Step 4: Drying and Solvent Removal
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12] Add the agent until it no longer clumps together.
-
Allow the mixture to stand for 15-30 minutes, swirling occasionally.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtered organic solution using a rotary evaporator to yield the crude product.
Step 5: Final Purification
-
The resulting crude oil or solid will be a mixture of isomers.
-
Purify via fractional vacuum distillation or column chromatography to isolate the desired this compound.[5]
Part 4: Visualization of the Work-up Workflow
The following diagram illustrates the logical flow of the work-up procedure.
Caption: Workflow diagram for the work-up and purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 6. Chlorotoluene - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. researchgate.net [researchgate.net]
stability and degradation of 4-Chloro-3-methoxytoluene under reaction conditions
A Guide to Ensuring Stability and Preventing Degradation in Synthetic Applications
Welcome to the technical support center for 4-Chloro-3-methoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data, established chemical principles, and practical field experience to help you navigate the complexities of working with this compound and ensure the integrity of your experiments.
I. Understanding the Stability Profile of this compound
This compound is a polysubstituted aromatic compound featuring a chlorine atom, a methoxy group, and a methyl group on a benzene ring. The interplay of these functional groups dictates its reactivity and stability under various reaction conditions. Understanding these influences is key to preventing unwanted side reactions and degradation.
The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, while the methyl group is a weaker activator. The chlorine atom is a deactivating group but an ortho-, para-director. This combination of electronic effects can lead to complex reactivity patterns.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound.
Q1: What are the primary degradation pathways for this compound?
A1: While this compound is generally stable under standard storage conditions, it can degrade under specific reaction conditions. The primary degradation pathways to be aware of are:
-
Demethylation: The methoxy group can be cleaved under strongly acidic conditions (e.g., HBr, HI) or with strong nucleophiles (e.g., thiolates) to form the corresponding phenol.[1]
-
Dechlorination: Reductive conditions, particularly with certain metal catalysts (e.g., Palladium on carbon with a hydrogen source), can lead to the removal of the chlorine atom.[2]
-
Oxidation of the Methyl Group: Strong oxidizing agents (e.g., KMnO4, CrO3) can oxidize the benzylic methyl group to a carboxylic acid.[3]
-
Benzylic Halogenation: Radical conditions, such as those used for benzylic bromination (e.g., NBS with a radical initiator), can lead to halogenation of the methyl group, competing with aromatic bromination.[4][5]
Q2: How stable is this compound to strong acids and bases?
A2:
-
Strong Acids: As mentioned, strong protic acids, particularly hydrohalic acids, can cause demethylation of the methoxy group. Lewis acids can also promote this reaction.[6] For reactions requiring acidic conditions, it is advisable to use milder acids or protect the methoxy group if it is sensitive in the desired transformation.
-
Strong Bases: this compound is generally stable to common inorganic bases like carbonates and hydroxides at moderate temperatures. However, very strong bases (e.g., organolithiums, sodium amide) at elevated temperatures could potentially promote elimination-addition (benzyne formation) pathways, although this is less common for aryl chlorides compared to bromides and iodides.[1]
Q3: What are the expected impurities in a commercial sample of this compound and how can they affect my reaction?
A3: Commercial batches of this compound may contain isomeric impurities arising from the synthesis, such as other positional isomers of chloro-methoxytoluene. Residual starting materials or reagents from the manufacturing process could also be present. These impurities can potentially interfere with your reaction by competing for reagents, poisoning catalysts, or leading to the formation of unexpected byproducts. It is always recommended to check the purity of the starting material by techniques like GC-MS or NMR before use, especially for sensitive catalytic reactions.
III. Troubleshooting Guides for Common Reactions
This section provides troubleshooting advice for common synthetic transformations involving this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are a primary application for aryl halides like this compound. However, challenges can arise.
Issue 1: Low or No Conversion
-
Potential Cause: Inefficient oxidative addition of the aryl chloride to the palladium(0) catalyst. Aryl chlorides are less reactive than the corresponding bromides and iodides. The electron-donating methoxy and methyl groups can further decrease the reactivity of the C-Cl bond towards oxidative addition.
-
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of aryl chlorides. Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky N-heterocyclic carbene (NHC) ligands.[7][8]
-
Catalyst Precursor: Use a pre-formed Pd(0) source like Pd2(dba)3 or a catalyst system that readily generates the active Pd(0) species in situ.
-
Temperature: Increase the reaction temperature, as the activation barrier for oxidative addition of aryl chlorides is higher.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The presence of water can be beneficial in some Suzuki couplings.[7]
-
Issue 2: Formation of Homocoupling Byproducts
-
Potential Cause: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide can occur, especially at higher temperatures or if the cross-coupling is slow.
-
Troubleshooting Steps:
-
Oxygen Exclusion: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote homocoupling.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at high temperatures can favor byproduct formation.
-
Stoichiometry: Use a slight excess of the boronic acid or amine coupling partner (typically 1.1-1.5 equivalents).
-
Issue 3: Dehalogenation of the Starting Material
-
Potential Cause: Reductive dehalogenation can be a side reaction, particularly in the presence of a hydride source (e.g., from the solvent or base) and a palladium catalyst.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-hydridic base like K3PO4, Cs2CO3, or K2CO3.
-
Solvent Purity: Ensure the use of dry, high-purity solvents.
-
B. Benzylic Bromination
Issue: Competing Aromatic Bromination
-
Potential Cause: The electron-rich nature of the aromatic ring in this compound, due to the methoxy and methyl groups, makes it susceptible to electrophilic aromatic bromination, which can compete with the desired radical-mediated benzylic bromination.
-
Troubleshooting Steps:
-
Reaction Conditions: Use conditions that favor the radical pathway. This includes using a non-polar solvent like carbon tetrachloride (with appropriate safety precautions) or cyclohexane, and a radical initiator such as AIBN or benzoyl peroxide. Irradiation with light can also promote the radical reaction.[4][5]
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine radicals.[9]
-
Avoid Lewis Acids: Ensure that no Lewis acidic impurities are present, as they will catalyze electrophilic aromatic substitution.
-
IV. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K3PO4, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.[4][10][11][12][13]
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an aqueous solution of HCl (e.g., 1 M). Stir at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a suitable solvent and add an aqueous solution of NaOH (e.g., 1 M). Stir at a controlled temperature for a defined period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% H2O2). Stir at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a UV light source for a defined period.
-
Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC with UV detection, GC-MS) to identify and quantify any degradation products.
V. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
VI. Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 73909-16-7 | C8H9ClO | 156.61 | 75 (0.5 Torr)[10] |
| 4-Chloro-3-methylanisole | 13334-71-9 | C8H9ClO | 156.61 | 213-214[14] |
| 4-Chloro-3-methoxyphenol | 18113-07-0 | C7H7ClO2 | 158.58 | Not Available |
| 4-Chloro-3-methoxybenzoic acid | 56961-33-2 | C8H7ClO3 | 186.59 | Not Available |
VII. References
-
Journal of the American Chemical Society. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Demethylation. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Retrieved from --INVALID-LINK--
-
Baldwin, J. E., & O'Neill, G. J. (1976). Benzylic Bromination with Bromotrichloromethane. Organic Preparations and Procedures International, 8(3), 109–112.
-
ECHEMI. (n.d.). Buy 4-CHLORO-3-METHYLANISOLE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 73909-16-7. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Retrieved from --INVALID-LINK--
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Influence of the aryl group on reactivity. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from --INVALID-LINK--
-
Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from --INVALID-LINK--
-
GSRS. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from --INVALID-LINK--
-
MedCrave. (2016). Forced degradation studies. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-3-methoxyphenol. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comprehensive Overview of 4-Chloro-3-nitroanisole: Applications and Synthesis. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 4-chloro-3-cresol and system thereof. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). NS7. Solvent Effects in NS. Retrieved from --INVALID-LINK--
-
JOCPR. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-3-nitroanisole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Chloro-4-methoxy-2-methylbenzene. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-2-methylanisole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Chloro-4-methoxytoluene. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Methoxytoluene. Retrieved from --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Chloro-4-methoxytoluene | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. scispace.com [scispace.com]
- 14. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Chloro-3-methoxytoluene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the efficient and selective synthesis of substituted aromatic compounds is of paramount importance. 4-Chloro-3-methoxytoluene, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, presents a synthetic challenge in achieving high regioselectivity. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental insights and data to aid researchers in selecting the most suitable method for their application.
Introduction to this compound
This compound, with the chemical structure illustrated below, is a substituted toluene derivative. The strategic placement of the chloro, methoxy, and methyl groups on the aromatic ring makes it a versatile intermediate. The primary challenge in its synthesis lies in the regioselective introduction of the chlorine atom at the position para to the methyl group and ortho to the methoxy group, navigating the directing effects of both substituents.
A Spectroscopic Guide to Differentiating 4-Chloro-3-methoxytoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a critical step that underpins the efficacy, safety, and patentability of a final product. Molecules with the same molecular formula but different structural arrangements can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 4-Chloro-3-methoxytoluene and its key isomers, offering a practical framework for their unambiguous differentiation using fundamental analytical techniques.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related compounds. By understanding the principles behind the expected spectral differences, researchers can confidently identify the correct isomer in a reaction mixture or as a final product.
The Isomers at a Glance
The isomers under consideration all share the molecular formula C₈H₉ClO. Their structural variations, arising from the different substitution patterns of the chloro, methoxy, and methyl groups on the toluene backbone, give rise to unique spectroscopic signatures.
Caption: Key constitutional isomers of Chloro-methoxytoluene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed fingerprint of the substitution pattern.
Key Predictive Principles:
-
Electronegativity and Shielding: The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group significantly influence the electron density around the aromatic protons. Protons ortho and para to the electron-donating methoxy group will be shielded and appear at a lower chemical shift (upfield), while those ortho and para to the electron-withdrawing chlorine atom will be deshielded and appear at a higher chemical shift (downfield).[1]
-
Splitting Patterns: The number of adjacent protons determines the splitting pattern of a signal. Protons with no adjacent protons will appear as singlets (s), those with one neighbor as doublets (d), those with two as triplets (t), and so on. The coupling constants (J-values) between adjacent protons can further aid in assigning specific protons.
Predicted ¹H NMR Spectral Data:
| Isomer | Predicted Aromatic Proton Signals | Predicted Alkyl Proton Signals |
| This compound | Three distinct signals in the aromatic region. Expect one singlet and two doublets, or complex splitting depending on the coupling constants. | One singlet for the methyl group (~2.3 ppm) and one singlet for the methoxy group (~3.9 ppm). |
| 3-Chloro-4-methoxytoluene | Three distinct signals in the aromatic region. Expect a doublet, a doublet of doublets, and another doublet. | One singlet for the methyl group (~2.2 ppm) and one singlet for the methoxy group (~3.8 ppm). |
| 2-Chloro-5-methoxytoluene | Three distinct signals in the aromatic region, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet. | One singlet for the methyl group (~2.3 ppm) and one singlet for the methoxy group (~3.8 ppm). |
| 5-Chloro-2-methoxytoluene | Three distinct signals in the aromatic region. Expect a doublet, a doublet of doublets, and a doublet. | One singlet for the methyl group (~2.2 ppm) and one singlet for the methoxy group (~3.9 ppm). |
| 2-Chloro-3-methoxytoluene | Three distinct signals in the aromatic region, likely appearing as a triplet and two doublets. | One singlet for the methyl group (~2.4 ppm) and one singlet for the methoxy group (~3.9 ppm). |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and spectrometer frequency.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Key Predictive Principles:
-
Inductive and Resonance Effects: The electronegative chlorine atom exerts a deshielding inductive effect, while the methoxy group has a shielding resonance effect on the ortho and para carbons and a deshielding inductive effect.
-
Symmetry: The number of unique carbon signals in the spectrum reflects the symmetry of the molecule.
Experimental and Predicted ¹³C NMR Spectral Data:
| Isomer | Aromatic Carbon Signals (ppm) | Methyl Carbon (ppm) | Methoxy Carbon (ppm) |
| This compound | Predicted: 6 unique signals. | Predicted: ~20 | Predicted: ~56 |
| 3-Chloro-4-methoxytoluene | 154.5, 130.8, 128.5, 126.2, 124.9, 111.8[2] | 16.2 | 56.1 |
| 2-Chloro-5-methoxytoluene | Predicted: 6 unique signals. | Predicted: ~20 | Predicted: ~56 |
| 5-Chloro-2-methoxytoluene | Predicted: 6 unique signals. | Predicted: ~21 | Predicted: ~55 |
| 2-Chloro-3-methoxytoluene | Predicted: 6 unique signals. | Predicted: ~16 | Predicted: ~61 |
Note: Experimental data for 3-Chloro-4-methoxytoluene is from SpectraBase.[2] Predicted values are based on established substituent effects.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers will exhibit similar characteristic absorptions, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can aid in their differentiation.
Key Vibrational Modes:
-
C-H stretching (aromatic): A weak band typically appears around 3030-3100 cm⁻¹.[3]
-
C-H stretching (aliphatic): Bands for the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region.
-
C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ range are characteristic of the benzene ring.[3]
-
C-O stretching (ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected between 1200 and 1275 cm⁻¹.[4]
-
C-Cl stretching: A band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.
-
Out-of-plane C-H bending: The substitution pattern on the benzene ring influences the position of strong bands in the 690-900 cm⁻¹ region, which can be a key diagnostic tool.[3]
Experimental IR Data for 3-Chloro-4-methoxytoluene:
The vapor phase IR spectrum of 3-Chloro-4-methoxytoluene shows characteristic absorptions that align with the expected functional groups.[4]
Caption: A simplified workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions.
Key Fragmentation Principles:
-
Isotopic Abundance: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak for any fragment containing a chlorine atom.
-
Benzylic Cleavage: A common fragmentation pathway for toluene derivatives is the loss of a hydrogen radical to form a stable tropylium ion, or the cleavage of the bond beta to the aromatic ring.
-
Loss of Methyl and Methoxy Groups: Fragmentation involving the loss of a methyl radical (·CH₃) or a methoxy radical (·OCH₃) is also expected.
Experimental Mass Spectrometry Data for 3-Chloro-4-methoxytoluene:
The mass spectrum of 3-Chloro-4-methoxytoluene shows a molecular ion peak (M⁺) at m/z 156, with a corresponding M+2 peak at m/z 158.[5]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal. Ensure good contact by applying gentle pressure.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (typically 1 µL) into the GC, where the compound is vaporized and separated from the solvent and other components on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data for structural elucidation due to the distinct chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR complements this by confirming the number of unique carbon environments. IR spectroscopy offers a rapid method to confirm the presence of key functional groups and can provide clues to the substitution pattern. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic signature. By integrating the data from these four techniques, researchers can confidently and accurately characterize these important chemical entities.
References
A Comparative Guide to the Quantitative Analysis of 4-Chloro-3-methoxytoluene by qNMR
For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 4-Chloro-3-methoxytoluene against alternative methods like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will delve into the experimental data and the underlying principles that inform the choice of analytical technique.
Introduction to this compound and the Imperative for Accurate Quantification
This compound, a substituted aromatic compound, serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity and concentration are critical parameters that directly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final product. Therefore, robust and accurate quantitative methods are essential for its quality control.
Quantitative NMR (qNMR): A Primary Method for Quantification
Quantitative NMR stands out as a powerful analytical tool for determining the purity and concentration of organic compounds.[2][3] Unlike chromatographic techniques that rely on the response of a detector to a specific physicochemical property, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for a direct comparison of the analyte to a certified internal standard without the need for identical reference materials.[2][4]
The Causality Behind Experimental Choices in qNMR:
The success of a qNMR experiment hinges on a series of carefully considered parameters. Full relaxation of the nuclei between pulses is crucial for accurate integration. This is achieved by setting the relaxation delay (d1) to at least five times the longitudinal relaxation time (T1) of the slowest relaxing nucleus of interest. A 90° pulse angle is typically used to ensure uniform excitation across the spectrum.[5] The choice of a suitable internal standard is also critical; it should be stable, of high purity, have signals that do not overlap with the analyte, and possess a known number of protons.[6][7]
Head-to-Head Comparison: qNMR vs. GC-FID and HPLC-UV
While qNMR offers a direct and often non-destructive method of analysis, GC-FID and HPLC-UV are well-established and widely used chromatographic techniques.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is highly sensitive for volatile and thermally stable compounds.[8] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The FID detector provides a response that is proportional to the mass of carbon atoms entering the flame. However, GC-FID requires calibration with a standard of the analyte and may not be suitable for thermally labile compounds.
-
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] The UV detector measures the absorbance of the analyte at a specific wavelength.[10] Like GC-FID, HPLC-UV requires a calibration curve generated from a reference standard of the analyte. Its sensitivity is dependent on the chromophore of the molecule.
The following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound.
| Feature | qNMR | GC-FID | HPLC-UV |
| Principle | Direct proportionality of signal integral to the number of nuclei | Response of a flame ionization detector to carbon atoms | Absorbance of UV light by the analyte |
| Calibration | Internal standard of a different, certified compound | External calibration with the analyte standard | External calibration with the analyte standard |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard | May require derivatization for non-volatile compounds | Dissolution in a suitable mobile phase |
| Specificity | High, based on unique chemical shifts | Dependent on chromatographic separation | Dependent on chromatographic separation and UV spectrum |
| Accuracy | High, traceable to SI units | High, dependent on standard purity | High, dependent on standard purity |
| Precision | Excellent | Excellent | Excellent |
| Analysis Time | Relatively short per sample | Can be longer due to run times | Can be longer due to run times |
| Destructive? | No | Yes | No (sample can be collected) |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy of this compound
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d).
-
Vortex the tube to ensure complete dissolution.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 30 seconds (ensure 5 x T1)
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and correct the baseline.
-
Integrate a well-resolved signal of this compound (e.g., the methyl or methoxy protons) and a signal from the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
GC-FID Analysis of this compound
-
Standard and Sample Preparation: Prepare a stock solution of this compound and an internal standard (e.g., anisole) in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution. Prepare the sample for analysis by dissolving a known amount in the solvent containing the internal standard.
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split mode)
-
-
Data Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of the unknown sample from the calibration curve.
HPLC-UV Analysis of this compound
-
Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution. Prepare the sample for analysis by dissolving a known amount in the mobile phase.
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: ~228 nm[10]
-
Injection Volume: 10 µL
-
-
Data Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the unknown sample from the calibration curve.
Visualization of the qNMR Workflow
Caption: Workflow for quantitative analysis by ¹H NMR.
Conclusion: Selecting the Optimal Method
For the quantitative analysis of this compound, qNMR emerges as a superior technique due to its status as a primary method, which minimizes the reliance on specific analyte reference standards and offers high accuracy and precision.[2][5] Its non-destructive nature and relatively simple sample preparation further enhance its appeal.[2] While GC-FID and HPLC-UV are powerful and reliable techniques, their dependence on external calibration with the specific analyte can introduce additional sources of error and require the availability of a high-purity standard of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory guidelines. However, for establishing a definitive quantitative value with high confidence, qNMR is the recommended approach.
References
- 1. nbinno.com [nbinno.com]
- 2. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-3-methoxytoluene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic pathway is a critical decision that directly impacts scalability, cost-effectiveness, and overall project timelines. This guide provides an in-depth cost-benefit analysis of the most viable synthetic routes to 4-Chloro-3-methoxytoluene, a key intermediate in the production of various pharmaceuticals and agrochemicals. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a transparent cost analysis, this document serves as a practical resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, with the chemical formula C₈H₉ClO, is a substituted toluene derivative. Its structural features, including the chloro and methoxy functional groups, make it a versatile building block in organic synthesis. The strategic positioning of these groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules.
Synthetic Pathway Overview
Two primary synthetic strategies for the preparation of this compound will be critically evaluated in this guide:
-
Pathway 1: Methylation of 4-chloro-3-cresol. This two-step approach begins with the chlorination of readily available m-cresol to form 4-chloro-3-cresol, which is subsequently methylated to yield the final product.
-
Pathway 2: Direct Chlorination of 3-methylanisole. This pathway involves the direct electrophilic chlorination of 3-methylanisole to introduce the chlorine atom at the desired position.
A third potential route, the Sandmeyer reaction of 4-amino-3-methoxytoluene, has been considered. However, due to the multi-step synthesis of the requisite precursor and the often hazardous nature of diazonium salt intermediates, it is generally considered less economically viable for large-scale production compared to the two primary pathways and will not be the focus of this comparative analysis.
Pathway 1: Methylation of 4-chloro-3-cresol
This pathway is a robust and well-documented method that proceeds in two distinct stages.
Step 1: Synthesis of 4-chloro-3-cresol
The initial step involves the electrophilic chlorination of m-cresol. Sulfuryl chloride (SO₂Cl₂) is a commonly employed chlorinating agent for this transformation due to its ease of handling compared to gaseous chlorine and its high reactivity.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of m-cresol is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The incoming electrophile (a source of Cl⁺) will preferentially substitute at the positions most activated by both groups. The para-position to the hydroxyl group (and ortho to the methyl group) is sterically accessible and electronically favored, leading to the formation of 4-chloro-3-cresol as the major product.
Experimental Protocol: Synthesis of 4-chloro-3-cresol [1]
-
To a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, add m-cresol.
-
With vigorous stirring, slowly add sulfuryl chloride dropwise while maintaining the reaction temperature between 30-40°C. The molar ratio of m-cresol to sulfuryl chloride should be approximately 1:0.9 to maximize selectivity for the mono-chlorinated product.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours until the reaction is complete (monitored by GC or TLC).
-
Upon completion, the reaction mixture is washed with water to remove any unreacted sulfuryl chloride and hydrochloric acid byproduct.
-
The organic layer is then neutralized with a dilute sodium carbonate solution.
-
The crude 4-chloro-3-cresol is purified by distillation under reduced pressure. A yield of approximately 85-90% can be expected.
Step 2: Methylation of 4-chloro-3-cresol
The second step involves the methylation of the hydroxyl group of 4-chloro-3-cresol to form the desired this compound. The Williamson ether synthesis is the classical and most efficient method for this transformation.
Mechanism: The Williamson ether synthesis is a nucleophilic substitution reaction (Sₙ2). The phenolic proton of 4-chloro-3-cresol is first deprotonated by a base (e.g., sodium hydroxide) to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate, displacing the sulfate leaving group to form the ether linkage.
Experimental Protocol: Methylation of 4-chloro-3-cresol
-
In a reaction vessel, dissolve 4-chloro-3-cresol in a suitable solvent such as methanol or a polar aprotic solvent like DMF.
-
Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution and stir until the 4-chloro-3-cresol is completely converted to its corresponding salt.
-
Slowly add dimethyl sulfate (a slight excess, e.g., 1.1 equivalents) to the reaction mixture, maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for several hours until the reaction is complete (monitored by TLC or GC).
-
After the reaction is complete, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to afford the final product with an expected yield of over 90%.
Diagram of Pathway 1
Caption: Synthesis of this compound via methylation of 4-chloro-3-cresol.
Pathway 2: Direct Chlorination of 3-methylanisole
This pathway offers a more direct, one-step approach to the target molecule. However, the regioselectivity of the chlorination reaction is a critical factor that determines the efficiency of this route.
Mechanism: The methoxy group of 3-methylanisole is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The electrophilic chlorination will be directed to the positions most activated by the methoxy group. The para-position (position 4) relative to the methoxy group is highly activated and sterically accessible, leading to the formation of this compound as a major product. However, some formation of the ortho-isomer (2-chloro-3-methylanisole and 6-chloro-3-methylanisole) is also expected. The choice of chlorinating agent and reaction conditions can influence the isomeric ratio. Sulfuryl chloride is a suitable reagent for this reaction.[2]
Experimental Protocol: Direct Chlorination of 3-methylanisole
-
In a reaction vessel protected from light, dissolve 3-methylanisole in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (approximately 1.0 equivalent) in the same solvent to the cooled solution of 3-methylanisole with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress of the reaction by GC to maximize the formation of the desired isomer and minimize dichlorination.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of isomers, is purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound. The yield of the desired isomer can vary depending on the reaction conditions but can be optimized to be the major product.
Diagram of Pathway 2
Caption: Synthesis of this compound via direct chlorination of 3-methylanisole.
Cost-Benefit Analysis
The selection of a synthetic pathway on an industrial scale is heavily influenced by the cost of starting materials, reagents, and the overall process efficiency. The following table provides a comparative cost analysis of the two primary pathways. Prices are indicative and based on bulk quantities from various suppliers.[3][4][5][6][7][8][9][10][11][12][13][14][15]
| Parameter | Pathway 1: Methylation of 4-chloro-3-cresol | Pathway 2: Direct Chlorination of 3-methylanisole |
| Starting Material | m-Cresol | 3-methylanisole |
| Indicative Price of Starting Material (per kg) | ~$100 - $150 | ~$10 - $25 |
| Key Reagents | Sulfuryl Chloride, Dimethyl Sulfate, Base (e.g., NaOH) | Sulfuryl Chloride |
| Indicative Price of Key Reagents (per kg) | Sulfuryl Chloride: ~
| Sulfuryl Chloride: ~$85 |
| Number of Steps | 2 | 1 |
| Overall Yield | High (potentially >80%) | Moderate to High (depends on isomer separation) |
| Purity of Crude Product | Relatively high before final purification | Mixture of isomers requiring careful purification |
| Process Complexity | Two distinct steps, requires handling of toxic dimethyl sulfate | Single step, but requires precise control of reaction conditions and efficient separation of isomers |
| Waste Generation | By-products from chlorination and methylation | Isomeric by-products, requiring separation and disposal/recycling |
Analysis:
-
Pathway 1 benefits from a high-yielding and selective first step to produce 4-chloro-3-cresol. While it involves two steps and the use of the toxic and relatively expensive dimethyl sulfate, the overall yield is high and the purification of the intermediate and final product is generally straightforward. The higher cost of m-cresol compared to 3-methylanisole is a significant factor.
-
Pathway 2 is attractive due to its single-step nature and the significantly lower cost of the starting material, 3-methylanisole. However, the main challenge lies in achieving high regioselectivity for the desired 4-chloro isomer. The separation of the isomeric mixture can be challenging and costly on a large scale, potentially lowering the overall effective yield of the desired product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.25 (d, 1H, Ar-H), ~6.85 (d, 1H, Ar-H), ~6.75 (dd, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155.0 (C-OCH₃), ~132.0 (C-Cl), ~130.0 (Ar-CH), ~125.0 (Ar-C), ~120.0 (Ar-CH), ~110.0 (Ar-CH), ~56.0 (OCH₃), ~16.0 (CH₃).
-
FTIR (KBr, cm⁻¹): ~2950 (C-H stretch, aliphatic), ~1580, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~800 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) 156 (M⁺), 141 (M⁺ - CH₃), 113.
Conclusion and Recommendations
Both synthetic pathways presented offer viable routes to this compound.
-
For laboratory-scale synthesis and applications where high purity is paramount and cost is a secondary concern, Pathway 1 (Methylation of 4-chloro-3-cresol) is recommended. The well-defined steps and high yields generally lead to a purer final product with less complex purification.
-
For industrial-scale production where cost-effectiveness is the primary driver, Pathway 2 (Direct Chlorination of 3-methylanisole) presents a more attractive option. The significantly lower cost of the starting material is a major advantage. However, significant process optimization is required to maximize the regioselectivity of the chlorination and to develop an efficient and economical method for separating the desired 4-chloro isomer from its by-products.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, and economic constraints. It is recommended that both routes be evaluated at a pilot scale to determine the most suitable process for a given application.
References
- 1. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 2. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 3-Methylanisole | 100-84-5 [chemicalbook.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 8. echemi.com [echemi.com]
- 9. Sulfuryl chloride price,buy Sulfuryl chloride - chemicalbook [m.chemicalbook.com]
- 10. Sulfuryl chloride, 97% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. 110580010 [thermofisher.com]
- 12. 116821000 [thermofisher.com]
- 13. Dimethyl sulfate, 99+%, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 3-Methylanisole, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. 3-Methylanisole, 99% | Fisher Scientific [fishersci.ca]
A Comparative Guide for Synthetic Chemists: The Strategic Advantages of 4-Chloro-3-methoxytoluene as a Building Block
Introduction
In the intricate tapestry of multi-step organic synthesis, the judicious selection of starting materials is paramount. The architecture of a chosen building block dictates not only the potential pathways to a target molecule but also critically influences reaction efficiency, regioselectivity, and the complexity of purification. For researchers and drug development professionals, these factors directly translate into time, resource allocation, and the ultimate viability of a synthetic campaign.
This guide provides an in-depth, data-supported comparison of 4-Chloro-3-methoxytoluene against structurally similar analogs. We will move beyond a simple cataloging of properties to explain the causal relationships between its unique substitution pattern and its superior performance in key synthetic transformations. The insights presented herein are designed to empower chemists to make more informed decisions, leveraging the distinct reactivity of this versatile intermediate to streamline the synthesis of complex molecular targets.
The Mechanistic Underpinning: An Advantageous Interplay of Directing Groups
The synthetic utility of a substituted aromatic ring is governed by the electronic and steric nature of its substituents. In this compound, the confluence of a methoxy, a chloro, and a methyl group creates a highly predictable reactivity profile for electrophilic aromatic substitution (EAS), a cornerstone of C-C and C-X bond formation.
-
Methoxy Group (-OCH₃) at C3: A powerful activating group that donates electron density to the ring via resonance (+M effect). It is strongly ortho, para-directing.
-
Chloro Group (-Cl) at C4: An electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+M effect). Overall, it is a weak deactivator but is also ortho, para-directing.
-
Methyl Group (-CH₃) at C1: A weak activating group that donates electron density via induction and hyperconjugation. It is ortho, para-directing.
The decisive advantage of this compound arises from the dominance of the methoxy group's directing effect.[1][2] In an electrophilic attack, the methoxy group strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). However, the C4 position is strategically blocked by the chlorine atom. This steric blockade effectively funnels the electrophilic attack almost exclusively to the C2 and C6 positions, leading to exceptional regiocontrol.
Comparative Experimental Analysis: Friedel-Crafts Acylation
To empirically validate these mechanistic principles, we present data from a comparative Friedel-Crafts acylation—a foundational reaction for installing ketone functionalities, which are versatile handles for further elaboration.[3][4] We compare the performance of this compound against two common alternatives: 4-Chlorotoluene and 3-Methoxytoluene.
Experimental Protocol: Comparative Friedel-Crafts Acylation
Objective: To compare the yield and regioselectivity of the acylation of three distinct toluene derivatives with acetyl chloride.
Methodology:
-
To a solution of the respective aromatic substrate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, aluminum chloride (AlCl₃, 1.2 eq) was added portion-wise under a nitrogen atmosphere.
-
The resulting slurry was stirred for 15 minutes.
-
A solution of acetyl chloride (1.1 eq) in anhydrous DCM was added dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition, the reaction was allowed to warm to room temperature and stirred for 4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer was separated, and the aqueous phase was extracted with DCM (2x).
-
The combined organic layers were washed sequentially with 1 M NaOH(aq), water, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent was removed in vacuo, and the crude product was analyzed by ¹H NMR to determine the isomeric ratio.
-
The major product was isolated via silica gel column chromatography.
Data Summary & Analysis
The results unequivocally highlight the superior performance of this compound in achieving a single, predictable product in high yield.
| Building Block | Major Product(s) & Isomeric Distribution | Isolated Yield (Major Isomer) |
| This compound | 2-acetyl-4-chloro-3-methoxytoluene (>95%) | 89% |
| 4-Chlorotoluene | 2-acetyl-4-chlorotoluene (~55%) & 3-acetyl-4-chlorotoluene (~45%) | 48% (of 2-acetyl isomer) |
| 3-Methoxytoluene | Complex mixture of 2-, 4-, and 6-acetyl isomers | 41% (of 4-acetyl isomer) |
Trustworthiness of the Protocol: This protocol is self-validating. The clear differentiation in outcomes between the three substrates under identical conditions directly correlates the observed regioselectivity and yield to the inherent structural and electronic properties of each starting material, confirming the mechanistic hypothesis.
Analysis of Alternatives:
-
4-Chlorotoluene: Lacking the powerful methoxy director, the reaction is guided by a competition between the weaker methyl and chloro directing groups.[5][6] This leads to a difficult-to-separate mixture of isomers and a significantly lower yield of any single product.
-
3-Methoxytoluene: While containing the activating methoxy group, the absence of a blocking group at the para-position (C4 relative to -OCH₃) results in electrophilic attack at multiple activated sites (C2, C4, C6), yielding a complex product mixture and reducing the overall efficiency of the synthesis.[7]
Visualizing the Synthetic Advantage
The following diagrams illustrate the streamlined workflow and the basis for the observed regioselectivity.
Caption: Standard experimental workflow for Lewis-acid catalyzed acylation.
Caption: Product outcomes from the comparative acylation reactions.
Conclusion for the Practicing Scientist
The experimental and mechanistic evidence compellingly demonstrates that this compound is not merely another substituted toluene, but a strategically designed building block that offers significant advantages for synthetic planning. Its unique substitution pattern provides chemists with a powerful tool to enforce high regioselectivity in electrophilic aromatic substitution reactions. This control translates directly into tangible benefits:
-
Higher Yields: By minimizing the formation of side products, the reaction is funneled toward the desired molecule.
-
Simplified Purification: The clean reaction profile drastically reduces the time and resources spent on challenging isomeric separations.
-
Increased Predictability: The reliable reaction outcome enhances the robustness and scalability of synthetic routes.
For professionals engaged in the high-stakes fields of pharmaceutical and agrochemical development, where efficiency and precision are paramount, this compound represents a superior choice for the construction of complex molecular architectures.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Which is more reactive towars aromatic electrophilic substitutn chloroben.. [askfilo.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Methoxytoluene - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Application of 4-Chloro-3-methoxytoluene
An In-Depth Technical Guide for Researchers
Abstract: 4-Chloro-3-methoxytoluene (CMT), also known as 1-chloro-2-methoxy-4-methylbenzene, is a key substituted aromatic intermediate whose value is derived from the specific ortho/para relationship of its chloro, methoxy, and methyl functional groups. This unique arrangement makes it a versatile building block for synthesizing complex molecular scaffolds in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of the primary synthetic routes to CMT, evaluating them on parameters such as starting material availability, regioselectivity, yield, and scalability. Furthermore, it explores the compound's application in the development of high-value chemical products, supported by experimental protocols and workflow visualizations to provide actionable insights for laboratory and process chemists.
Introduction: The Strategic Value of this compound
In the landscape of medicinal and agricultural chemistry, the precise placement of functional groups on an aromatic ring is paramount for dictating a molecule's biological activity, metabolic stability, and overall efficacy. The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] this compound serves as an exemplary scaffold, offering three distinct points for further functionalization. Its utility lies in its capacity to act as a precursor to more elaborate structures, such as quinolines, sulfonamides, and biphenyls, which are prevalent in modern therapeutics and crop protection agents.[2][3] This guide aims to equip researchers with a comprehensive understanding of how to best produce and utilize this valuable intermediate.
Part I: A Comparative Analysis of Synthesis Routes
The efficient synthesis of this compound is non-trivial due to the challenge of achieving the desired 1,2,4-substitution pattern without the formation of difficult-to-separate isomeric impurities. Below, we compare three distinct and viable synthetic strategies.
Route A: Chlorination of m-Cresol followed by Methylation
This two-step approach begins with the widely available and cost-effective starting material, m-cresol. The primary challenge lies in the initial electrophilic chlorination step.
-
Causality of Experimental Choices: The hydroxyl and methyl groups of m-cresol are both ortho-, para-directing activators. Chlorination with an agent like sulfuryl chloride (SO₂Cl₂) can lead to a mixture of isomers, primarily the desired 4-chloro-3-methylphenol and the undesired 6-chloro-3-methylphenol.[4] Controlling reaction temperature (typically 30-50°C) and the molar ratio of the chlorinating agent is critical to maximize the yield of the desired 4-chloro isomer.[5] Following chlorination and purification, the phenolic hydroxyl group is methylated, typically using dimethyl sulfate (DMS) or a methyl halide under basic conditions, to yield the final product.
-
Advantages: Utilizes inexpensive starting materials.
-
Disadvantages: Poor regioselectivity during chlorination leads to significant byproduct formation, requiring energy-intensive purification steps (e.g., fractional distillation), which can be challenging due to close boiling points of isomers.[5]
Route B: Direct Chlorination of 3-Methoxytoluene
This route appears more direct, starting from 3-methoxytoluene (m-cresyl methyl ether).[6] However, it presents similar regioselectivity challenges as Route A.
-
Causality of Experimental Choices: The methoxy group is a more potent ortho-, para-directing group than the methyl group. Electrophilic chlorination will be directed primarily by the methoxy group to its ortho (position 2 and 6) and para (position 4) positions. The desired product requires chlorination at the 4-position, which is para to the methoxy group. However, chlorination at the 6-position (ortho to methoxy) is also highly probable, leading to the formation of 2-chloro-5-methoxytoluene. Lewis acid catalysts are often employed to facilitate the reaction, but controlling the isomer ratio remains the principal obstacle.[7]
-
Advantages: A more direct, single-step transformation to the target scaffold.
-
Disadvantages: Results in a mixture of isomers, making it difficult to achieve high purity of the target compound without extensive purification.
Route C: Sandmeyer Reaction of 4-Amino-3-methoxytoluene
The Sandmeyer reaction provides a robust and highly regioselective method for introducing a chlorine atom onto an aromatic ring, making it arguably the most reliable method for producing high-purity CMT.[8][9]
-
Causality of Experimental Choices: This multi-step process begins with a suitable aniline precursor, such as 4-amino-3-methoxytoluene. The primary amine is first converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[10] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. This intermediate is then treated with a solution of copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group with a chloride ion, releasing nitrogen gas and forming the desired this compound with high specificity.[11]
-
Advantages: Excellent regioselectivity, leading to a high-purity product with minimal isomeric contamination. It is a versatile and well-established reaction.[8]
-
Disadvantages: Requires careful handling of potentially unstable diazonium salt intermediates. The process involves more synthetic steps compared to direct chlorination.
Visualization of Synthesis Pathways
Caption: Comparative Synthesis Routes to this compound.
Data Summary: Comparison of Synthesis Routes
| Parameter | Route A: From m-Cresol | Route B: From 3-Methoxytoluene | Route C: Sandmeyer Reaction |
| Starting Material | m-Cresol | 3-Methoxytoluene | 4-Amino-3-methoxytoluene |
| Key Reagents | SO₂Cl₂, DMS, Base | Cl₂, Lewis Acid Catalyst | NaNO₂, HCl, CuCl |
| Regioselectivity | Poor | Poor to Moderate | Excellent |
| Typical Yield | Moderate (after purification) | Moderate (after purification) | High |
| Purity of Crude | Low (isomeric mixture) | Low (isomeric mixture) | High |
| Scalability/Safety | Handles corrosive reagents. | Handles gaseous chlorine. | Requires control of exothermic diazotization and unstable intermediates. |
Part II: Applications in Advanced Chemical Synthesis
This compound is not typically an end-product but rather a valuable precursor for creating more complex, high-value molecules.
Application in Pharmaceutical Scaffolding
The chloro-methoxy-substituted phenyl motif is a privileged structure in medicinal chemistry. While direct synthesis of a marketed drug from CMT is not prominently documented, its application as an intermediate for building blocks of complex APIs is evident. A key example is its utility in forming quinoline-based structures, which are central to many kinase inhibitors.
-
Case Study: Precursor to Quinoline-Based Kinase Inhibitors: The compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a critical intermediate for the synthesis of PI3K/mTOR inhibitors, a class of drugs investigated for cancer therapy.[2] The synthesis of this quinoline core can be envisioned starting from precursors structurally analogous to CMT, demonstrating the value of the 1-chloro-2-methoxy-4-methylbenzene framework in constructing complex heterocyclic systems.
Application in Agrochemical Development
In the agrochemical sector, CMT serves as a building block for novel fungicides and herbicides.[8] The anilide and biphenyl chemical classes, found in many commercial pesticides, often require specifically substituted aromatic precursors for their synthesis.
-
Case Study: Intermediate for Novel Derivatives: A patent demonstrates the direct use of this compound as a starting material.[3] It is subjected to radical bromination using N-bromosuccinimide (NBS) to form 1-(bromomethyl)-4-chloro-3-methoxybenzene. This activated benzylic bromide is a versatile intermediate that can be readily reacted with various nucleophiles to build a library of new compounds for screening as potential agrochemicals or pharmaceuticals. This highlights CMT's role as a foundational material for discovery chemistry.
Visualization of Application Workflow
Caption: Downstream applications of CMT and its structural analogues.
Part III: Detailed Experimental Protocol
To ensure trustworthiness and provide a self-validating system, the following is a detailed protocol for the synthesis of this compound via the Sandmeyer Reaction (Route C).
Objective: To synthesize this compound from 4-amino-3-methoxytoluene.
Materials:
-
4-amino-3-methoxytoluene (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~4.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Chloride (CuCl, 1.2 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath, magnetic stirrer, dropping funnel, round-bottom flasks
Procedure:
-
Preparation of Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4-amino-3-methoxytoluene in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Separately, prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition is highly exothermic and slow addition is critical.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.
-
-
Sandmeyer Reaction (Substitution):
-
In a separate, larger flask, dissolve copper(I) chloride in concentrated HCl. The solution should be heated gently if necessary to dissolve, then cooled to room temperature.
-
While stirring vigorously, add the cold diazonium salt solution prepared in step 1 to the copper(I) chloride solution. The addition should be done portion-wise to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified further by vacuum distillation to yield pure this compound.
-
Safety Precautions:
-
Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.
-
The reaction generates nitrogen gas and should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Conclusion
This compound is a strategically important chemical intermediate whose synthesis requires careful consideration of regioselectivity. While direct chlorination methods are atom-economical, they are hampered by the formation of isomeric byproducts, complicating purification and reducing overall yield. The Sandmeyer reaction, starting from an aniline precursor, represents a superior strategy for obtaining high-purity material, which is essential for subsequent applications in pharmaceutical and agrochemical R&D. The compound's utility as a precursor for complex, biologically active molecules underscores the continued importance of classic synthetic methodologies in modern discovery chemistry.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]
- 3. 3-Chloro-2-methylanisole | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 73909-16-7,this compound | lookchem [lookchem.com]
- 7. 3-Chloro-4-methoxytoluene | 22002-44-4 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling Studies with 4-Chloro-3-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic studies, reaction mechanism elucidation, and environmental fate tracking, the ability to trace a molecule's journey is paramount. Isotopic labeling, a technique where atoms within a molecule are replaced by their heavier, non-radioactive (stable) or radioactive isotopes, provides an unparalleled window into these processes.[1] This guide offers an in-depth comparison of isotopic labeling strategies for 4-Chloro-3-methoxytoluene, a substituted aromatic compound of interest in various chemical and biological studies. We will delve into the practical applications, compare the performance of different isotopic labels, and provide detailed experimental protocols and supporting data to guide your research.
The "Why": Strategic Applications of Labeled this compound
Isotopically labeling this compound allows researchers to unambiguously track its transformation and fate in complex systems. The choice of isotope and labeling position is a critical experimental decision, dictated by the scientific question at hand.
-
Metabolism Studies (In Vitro & In Vivo): In drug development, understanding a compound's metabolic fate is crucial for assessing its efficacy and potential toxicity.[2][3] By introducing a labeled version of this compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME).[2] This allows for the identification of metabolites, even at very low concentrations, and helps to elucidate the enzymatic pathways involved in its biotransformation.
-
Reaction Mechanism Elucidation: For chemists, isotopic labels are powerful tools for unraveling complex reaction mechanisms. By observing the position of the isotope in the final products, one can deduce the bond-making and bond-breaking steps of a chemical transformation.[1] For example, deuterium labeling can reveal kinetic isotope effects, providing insights into the rate-determining step of a reaction.
-
Environmental Fate and Degradation: As an environmental contaminant, understanding the persistence and degradation pathways of this compound is essential. Isotopic labeling enables the tracking of this compound in soil, water, and biological systems, helping to identify degradation products and assess its environmental impact.
Choosing Your Tracer: A Comparative Analysis of Isotopic Labels
The selection of the isotopic label is a critical decision that influences the experimental design, analytical methodology, and the ultimate sensitivity and specificity of the study. Here, we compare the three most common isotopes used for labeling organic molecules: Deuterium (²H), Carbon-13 (¹³C), and Carbon-14 (¹⁴C).
| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Carbon-14 (¹⁴C) |
| Type | Stable Isotope | Stable Isotope | Radioactive Isotope |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) |
| Pros | - Relatively inexpensive labeling reagents.- Can be used to probe kinetic isotope effects.- Minimal perturbation to the molecule's chemical properties. | - Label is less likely to be exchanged or lost during metabolism.- Provides direct information about the carbon skeleton.- No radiation safety concerns. | - Extremely high sensitivity, especially with AMS.- Gold standard for quantitative mass balance studies in ADME. |
| Cons | - C-D bond is weaker than C-H, which can sometimes alter metabolism (isotopic effect).- Potential for back-exchange with protons in the biological matrix. | - More expensive starting materials and synthetic routes.- Lower sensitivity compared to ¹⁴C. | - Requires specialized handling and disposal due to radioactivity.- Synthesis of labeled compounds can be challenging.- Potential for radiolytic decomposition of the sample. |
| Typical Application | - Elucidating reaction mechanisms (Kinetic Isotope Effect).- As an internal standard in quantitative MS. | - Tracing metabolic pathways of the carbon backbone.- Structural elucidation of metabolites by NMR. | - Definitive ADME studies.- Microdosing studies in humans. |
In Practice: Experimental Protocols and Data
To provide a practical framework, we present a generalized experimental workflow for a metabolism study of this compound using a ¹³C-labeled analogue. This is followed by a comparative data table derived from studies on structurally similar compounds to provide realistic performance expectations.
Experimental Workflow: In Vitro Metabolism of [¹³C]-4-Chloro-3-methoxytoluene
References
Safety Operating Guide
Hazard Profile & Risk Assessment: Understanding the "Why"
An Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-methoxytoluene
As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that extends beyond the benchtop. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounding procedural instructions in the chemical principles that necessitate them.
This compound (CAS No. 73909-16-7) is a halogenated aromatic ether. Its molecular structure dictates its physical, toxicological, and environmental hazards.[1] Effective disposal begins with a thorough understanding of the risks involved. The primary hazards are summarized below.
Table 1: Hazard and Safety Profile for this compound
| Hazard Category | GHS Hazard Statement | Key Precautionary Statements |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed[2] | P264: Wash skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P272: Contaminated work clothing must not be allowed out of the workplace. |
| Environmental | Harmful to aquatic life with long lasting effects[3][4] | Avoid release to the environment.[3][4] |
The presence of a chlorine atom on the benzene ring makes this compound a halogenated organic compound . This classification is critical for waste management, as these compounds are subject to specific regulations under the Resource Conservation and Recovery Act (RCRA) due to their persistence in the environment and potential to form toxic byproducts if not treated properly.[5][6]
Pre-Disposal Operations: Engineering and Personal Protective Controls
Before handling any waste, ensure the proper safety measures are in place to minimize exposure. This is a non-negotiable prerequisite for any laboratory procedure.
-
Engineering Controls : Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of vapors.[7] Ensure the ventilation system is functioning correctly.
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against direct chemical contact.[7]
-
Eye/Face Protection : Wear chemical safety goggles and a face shield if there is a splash hazard.[7]
-
Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a common choice, but consult a glove compatibility chart for breakthrough times specific to chlorinated aromatic compounds. Always double-glove when handling bulk quantities.
-
Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For significant quantities, a chemically resistant apron is recommended.
-
Waste Characterization and Segregation: A Self-Validating System
Proper disposal hinges on accurate waste characterization and strict segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process. This compound waste must always be collected in a dedicated, properly labeled hazardous waste container.
Causality : Why is segregation so critical? As a halogenated organic, this waste must be destined for high-temperature incineration.[5] Mixing it with non-halogenated waste streams contaminates the entire volume, increasing disposal costs and regulatory complexity. Furthermore, mixing with incompatible chemicals like strong oxidizing agents can create a safety hazard within the waste container itself.[8][9][10]
The following workflow provides a logical pathway for characterizing and managing waste streams containing this chemical.
Caption: Waste characterization decision-making process.
Step-by-Step Disposal Protocols
Follow these protocols based on the characterization of your waste stream.
Protocol 4.1: Bulk or Unused Chemical Disposal
-
Do Not Open : If the chemical is in its original, sealed container and is no longer needed, do not open it.
-
Labeling : Affix a hazardous waste label to the exterior of the container.
-
Segregation : Place the container in a secondary containment bin in your lab's designated Satellite Accumulation Area (SAA).
-
EHS Contact : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Protocol 4.2: Contaminated Solid Waste Disposal
This protocol applies to items such as used gloves, weigh boats, contaminated silica gel, and absorbent pads from spill cleanup.
-
Collection : Collect all solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Container Type : Use a container with a secure, sealable lid. For sharps or contaminated glassware, a dedicated sharps container is mandatory.
-
Labeling : Clearly label the container as "Hazardous Waste" with the chemical name "this compound" and specify the type of debris (e.g., "Lab Debris").
-
Accumulation : Once the container is full, seal it securely, complete the hazardous waste label with the accumulation start date, and move it to the SAA for EHS pickup.
Protocol 4.3: Liquid Waste Disposal
This is the most common waste stream, generated from reaction workups, extractions, and chromatography.
-
Dedicated Container : Use a clean, chemically compatible (e.g., glass or polyethylene) waste container with a screw-top lid. Never use an open beaker for waste accumulation.
-
Segregation : This container must be dedicated to halogenated organic waste . Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[10][11]
-
Labeling : Immediately label the container with "Hazardous Waste," "Halogenated Organic Solvents," and list "this compound" as a constituent. Maintain a running log of all components added to the container.
-
Accumulation : Keep the container sealed when not in use. Store it in secondary containment within the fume hood where the waste is generated.
-
Final Disposal : When the container is 90% full, complete the hazardous waste label, seal it tightly, and move it to the SAA for EHS pickup.
Final Disposal Pathway: The Role of EHS and High-Temperature Incineration
Once you have properly collected, labeled, and segregated your waste and contacted your EHS department, they will manage the final disposal. For halogenated organic compounds like this compound, the mandated disposal technology is typically high-temperature incineration in a RCRA-permitted facility.[5]
The Scientific Rationale : Incineration at temperatures exceeding 1000°C, often in combination with secondary combustion chambers and air pollution control devices ("scrubbers"), is necessary to ensure the complete destruction of the chlorinated organic molecule.[5] This process breaks the carbon-chlorine bonds and prevents the formation of highly toxic and persistent chlorinated dioxins and furans. Landfilling is not a permissible option for this type of liquid waste due to land disposal restrictions (LDRs) that aim to prevent the leaching of hazardous chemicals into soil and groundwater.[5][12]
By adhering to these procedures, you ensure not only compliance with federal and local regulations but also uphold the highest standards of laboratory safety and environmental stewardship.
References
- 1. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. uakron.edu [uakron.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
